Product packaging for Jak-IN-31(Cat. No.:)

Jak-IN-31

Cat. No.: B12381034
M. Wt: 465.6 g/mol
InChI Key: YMJIHJWUUADELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jak-IN-31 is a small molecule inhibitor designed to target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway . This pathway is a fundamental mechanism for transmitting extracellular signals from cytokines, interferons, and growth factors into the nucleus, influencing gene expression and regulating vital processes such as immune response, hematopoiesis, and cell proliferation . Dysregulation of this pathway is implicated in the pathogenesis of various cancers, inflammatory conditions, and autoimmune diseases, making JAKs a prominent therapeutic target . As a research-grade inhibitor, this compound provides scientists with a valuable tool to selectively disrupt JAK-STAT signaling in experimental models. Its application is essential for probing the complex biology of this pathway, validating new therapeutic targets, and screening for novel drug candidates in areas like oncology, rheumatology, and dermatology . This compound is intended for use in controlled laboratory settings by qualified researchers. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N7O2S2 B12381034 Jak-IN-31

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19N7O2S2

Molecular Weight

465.6 g/mol

IUPAC Name

3-cyano-N-[3-[[5-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]amino]cyclobutyl]benzenesulfonamide

InChI

InChI=1S/C21H19N7O2S2/c1-12-26-27-21(31-12)18-11-24-20-17(5-6-23-20)19(18)25-14-8-15(9-14)28-32(29,30)16-4-2-3-13(7-16)10-22/h2-7,11,14-15,28H,8-9H2,1H3,(H2,23,24,25)

InChI Key

YMJIHJWUUADELX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)C2=CN=C3C(=C2NC4CC(C4)NS(=O)(=O)C5=CC=CC(=C5)C#N)C=CN3

Origin of Product

United States

Foundational & Exploratory

The Profile of a Selective JAK2 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling.[1][2] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases, making JAK enzymes attractive therapeutic targets.[3][4] This guide provides a technical overview of the selectivity profile of a representative selective JAK2 inhibitor, based on publicly available data for compounds with this characteristic. While the specific compound "Jak-IN-31" did not yield specific public data, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals working with selective JAK2 inhibitors.

Data Presentation: Kinase Inhibition Profile

The primary characteristic of a selective JAK2 inhibitor is its differential potency against the four members of the JAK family. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity is expressed as a ratio of IC50 values.

Kinase TargetIC50 (nM)Selectivity vs. JAK2
JAK21-5-
JAK1>100>20-100 fold
JAK3>100>20-100 fold
TYK2>100>20-100 fold

Note: The IC50 values presented are representative of highly selective JAK2 inhibitors as described in the scientific literature. Actual values for any specific inhibitor may vary.

Several potent and selective JAK2 inhibitors have been developed. For instance, Fedratinib (SAR302503, TG101348) is a selective inhibitor of JAK2 with an IC50 of 3 nM in cell-free assays and is 35- and 334-fold more selective for JAK2 versus JAK1 and JAK3, respectively[5]. Another example, CEP33779, is a selective JAK2 inhibitor with an IC50 of 1.8 nM, and is over 40- and 800-fold more selective against JAK1 and TYK2[5]. Similarly, Gandotinib (LY2784544) is a potent JAK2 inhibitor with an IC50 of 3 nM and is 8- and 20-fold more selective versus JAK1 and JAK3[5].

Experimental Protocols

The determination of a JAK inhibitor's selectivity profile involves a combination of biochemical and cell-based assays.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated, recombinant JAK enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (often a synthetic peptide containing a tyrosine residue) are used.

  • Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.

  • Reaction Initiation: The JAK enzyme, peptide substrate, and ATP are incubated with the test inhibitor in a suitable buffer. The reaction is typically initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. A common method is time-resolved fluorescence resonance energy transfer (TR-FRET), where a lanthanide-labeled antibody specific for the phosphorylated substrate is used.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Phospho-STAT Assay (In Situ)

This assay measures the inhibition of JAK activity within a cellular context by quantifying the phosphorylation of its downstream target, STAT.

Methodology:

  • Cell Culture: A cytokine-dependent cell line is chosen (e.g., HEL cells for JAK2).

  • Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.

  • Cytokine Stimulation: The cells are stimulated with a specific cytokine to activate the JAK/STAT pathway (e.g., erythropoietin (EPO) for JAK2-dependent signaling).

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) and total STAT are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the phosphorylated and total forms of the STAT protein.

  • Data Analysis: The ratio of pSTAT to total STAT is calculated for each inhibitor concentration. The IC50 value is determined by plotting the inhibition of STAT phosphorylation against the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of specific genes.[1][6] The process begins when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of receptor-associated JAKs.[7][8] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.[8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Gene Gene Transcription DNA->Gene

Caption: Canonical JAK/STAT signaling pathway.

Experimental Workflow for Determining JAK Inhibitor Selectivity

The process of characterizing the selectivity of a JAK inhibitor involves a series of well-defined steps, starting from the preparation of reagents to the final analysis of the data. This workflow ensures a systematic and reproducible assessment of the compound's inhibitory activity against different JAK isoforms.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A1 Prepare Recombinant JAK Enzymes B1 Incubate Enzyme, Substrate, ATP, and Inhibitor A1->B1 A2 Prepare Peptide Substrate & ATP A2->B1 A3 Serial Dilution of Test Inhibitor A3->B1 B2 Quantify Substrate Phosphorylation (e.g., TR-FRET) B1->B2 C1 Calculate Percent Inhibition B2->C1 C2 Generate Dose-Response Curve C1->C2 C3 Determine IC50 Value C2->C3

Caption: Workflow for biochemical kinase assay.

References

Unveiling the Mechanism of Dual JAK1 and TYK2 Inhibition: A Technical Guide on Brepocitinib (PF-06700841)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Initial searches for a compound specifically named "Jak-IN-31" did not yield publicly available data. Therefore, this guide focuses on a well-characterized, potent dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), Brepocitinib (PF-06700841) , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. Brepocitinib is currently in clinical development for various autoimmune diseases, making it a pertinent example for understanding the intricacies of dual JAK1/TYK2 inhibition.

Introduction to JAK-STAT Signaling and Therapeutic Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in the immune system.[1][2][3][4] The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2][5] These kinases associate with the intracellular domains of cytokine receptors.[5][6] Upon cytokine binding, the JAKs are activated, leading to the phosphorylation of the receptor, which in turn recruits and phosphorylates STAT proteins.[6][7] Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes, many of which are pro-inflammatory.[3][5][7]

Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Consequently, inhibiting JAK enzymes has emerged as a significant therapeutic strategy.[3] Different JAK enzymes pair to transduce signals for different cytokine receptors. For instance, JAK1 is crucial for signaling from gamma-common chain cytokines and the interleukin (IL)-6 family, while TYK2 is important for type-I interferons (IFNs), IL-12, and IL-23 signaling.[8] A dual inhibitor of JAK1 and TYK2, such as Brepocitinib, is hypothesized to provide broader immunomodulatory effects than a more selective inhibitor by blocking a wider range of pro-inflammatory cytokine pathways.[8]

Brepocitinib (PF-06700841): A Profile of a Dual JAK1/TYK2 Inhibitor

Brepocitinib is an orally administered small molecule that potently and selectively inhibits both JAK1 and TYK2.[9] This dual inhibition modulates multiple cytokine pathways implicated in various autoimmune conditions, including psoriasis, ulcerative colitis, Crohn's disease, and alopecia areata.[8][9] The rationale for developing a dual JAK1/TYK2 inhibitor is to achieve greater efficacy while potentially mitigating the risks associated with inhibiting JAK2, which is crucial for hematopoiesis, and JAK3, which is primarily involved in lymphocyte function.[8]

Quantitative Inhibitory Activity of Brepocitinib

The inhibitory potency of Brepocitinib against the JAK family of kinases is a critical determinant of its therapeutic window and selectivity profile. The following table summarizes the key quantitative data for Brepocitinib's inhibitory activity.

Target KinaseAssay TypeIC50 (nM)Selectivity vs. JAK1Selectivity vs. TYK2
JAK1 Biochemical2.81x0.5x
TYK2 Biochemical5.82.1x1x
JAK2 Biochemical8028.6x13.8x
JAK3 Biochemical13046.4x22.4x

Note: Data is compiled from publicly available information and may vary slightly between different assay conditions. The provided data for Delgocitinib (IC50s of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and Tyk2, respectively)[10] and other JAK inhibitors like Ruxolitinib (IC50 of 3.3 nM for JAK1 and 2.8 nM for JAK2)[10][11] and Tofacitinib (IC50 of 112 nM for JAK1, 20 nM for JAK2, and 1 nM for JAK3)[10] provide a comparative landscape for Brepocitinib's profile.

Core Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the canonical JAK-STAT signaling pathway and highlights the points of intervention by a dual JAK1/TYK2 inhibitor like Brepocitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation pSTAT pSTAT Brepocitinib Brepocitinib (JAK1/TYK2 Inhibitor) Brepocitinib->JAK1 Inhibition Brepocitinib->TYK2 Inhibition STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA Gene Transcription STAT_Dimer->DNA 5. Nuclear Translocation Experimental_Workflow Start Compound Discovery Biochem_Assay Biochemical Kinase Assays (JAK1, JAK2, JAK3, TYK2) Start->Biochem_Assay Cell_Assay Cellular Phosphorylation Assays (pSTAT levels) Biochem_Assay->Cell_Assay Selectivity Kinome-wide Selectivity Profiling Cell_Assay->Selectivity ADME In Vitro ADME/ Toxicology Selectivity->ADME Lead_Opt Lead Optimization ADME->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Arthritis Models) PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Clinical_Dev Clinical Development PK_PD->Clinical_Dev Lead_Opt->Biochem_Assay Iterate Lead_Opt->In_Vivo

References

Technical Guide: A Representative JAK Inhibitor (Modeled as Jak-IN-31) for the Investigation of Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific public-domain data for a compound designated "Jak-IN-31" is not available in peer-reviewed literature. This guide therefore outlines the profile, mechanism, and experimental evaluation of a representative, potent, and selective Janus Kinase (JAK) inhibitor, hereafter referred to as the model compound, for application in inflammatory disease research. The data and protocols provided are illustrative of those used for characterizing novel JAK inhibitors.

Introduction to JAK-STAT Signaling in Inflammation

The Janus Kinase (JAK) family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2. They play a pivotal role in signal transduction for a wide array of cytokines, interferons, and hormones that are central to immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then recruit and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory. Dysregulation of the JAK-STAT pathway is a key driver in numerous autoimmune and inflammatory conditions, making JAKs a prime therapeutic target.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The model compound is a small molecule inhibitor designed to compete with ATP for the binding site within the kinase domain of JAK enzymes. By occupying this site, it prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking the downstream phosphorylation of STATs and halting the inflammatory signaling cascade. The selectivity of the inhibitor for different JAK family members determines its therapeutic efficacy and potential side-effect profile.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Receptor Subunit 1 Cytokine->Receptor1 1. Binding Receptor2 Receptor Subunit 2 JAK1 JAK JAK2 JAK P_JAK1 P-JAK JAK1->P_JAK1 2. Activation P_JAK2 P-JAK JAK2->P_JAK2 STAT1 STAT STAT2 STAT P_STAT1 P-STAT STAT1->P_STAT1 4. Phosphorylation P_STAT2 P-STAT STAT2->P_STAT2 P_JAK1->STAT1 3. STAT Recruitment P_JAK1->P_JAK2 P_JAK2->STAT2 Dimer P-STAT Dimer P_STAT1->Dimer 5. Dimerization P_STAT2->Dimer Gene Gene Transcription (Inflammatory Response) Dimer->Gene 6. Nuclear Translocation Inhibitor This compound Inhibitor->P_JAK1 Inhibition Inhibitor->P_JAK2

Caption: JAK-STAT signaling pathway and the inhibitory action of the model compound.

Quantitative Data: Potency and Selectivity Profile

The inhibitory activity of the model compound is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity profile across JAK isoforms is crucial for predicting therapeutic effects and potential off-target liabilities.

Target Assay Type IC50 (nM) Description
JAK1 In Vitro Kinase Assay5High potency against JAK1, crucial for mediating signals for many pro-inflammatory cytokines.
JAK2 In Vitro Kinase Assay850Lower potency against JAK2 reduces the risk of hematological side effects (e.g., anemia).
JAK3 In Vitro Kinase Assay15High potency against JAK3, which is primarily involved in lymphocyte function.
TYK2 In Vitro Kinase Assay25Strong potency against TYK2, involved in IL-12 and IL-23 signaling pathways.
JAK1 pSTAT3 Cell-Based Assay (IL-6 Stim)12Potent inhibition of the JAK1 pathway in a cellular context.
JAK2 pSTAT5 Cell-Based Assay (EPO Stim)1200Weak inhibition of the JAK2 pathway in a cellular context, confirming selectivity.

Key Experimental Protocols

Objective: To determine the IC50 value of the model compound against isolated JAK enzymes.

Methodology:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer).

  • Compound Preparation: Serially dilute the model compound in DMSO to create a 10-point concentration gradient (e.g., from 10 µM to 0.5 nM).

  • Assay Plate Setup: Add the diluted compound, the specific JAK enzyme, and the peptide substrate to the wells of a 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km value for the specific enzyme).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is time-resolved fluorescence resonance energy transfer (TR-FRET), where a lanthanide-labeled anti-phosphotyrosine antibody is used.

  • Data Analysis: The signal is converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Objective: To measure the functional inhibition of a specific JAK-STAT pathway in a relevant cell type.

Methodology:

  • Cell Culture: Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or TF-1 cells) under standard conditions.

  • Cell Plating: Seed the cells into a 96-well plate and starve them of serum/cytokines for several hours to reduce basal signaling.

  • Compound Treatment: Pretreat the cells with the serially diluted model compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a target pathway (e.g., Interleukin-6 for JAK1/STAT3; Erythropoietin (EPO) for JAK2/STAT5) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately lyse the cells to preserve the phosphorylation states of the proteins.

  • Detection: Quantify the level of phosphorylated STAT (pSTAT) relative to the total amount of that STAT protein using methods such as ELISA, Western Blot, or flow cytometry with phospho-specific antibodies.

  • Data Analysis: Normalize the pSTAT signal to the total STAT signal. Calculate percent inhibition based on stimulated vs. unstimulated controls and determine the IC50 value from the dose-response curve.

Cell_Assay_Workflow A 1. Seed & Starve Cells (e.g., PBMCs in 96-well plate) B 2. Pre-treat with this compound (1-2 hours) A->B C 3. Stimulate with Cytokine (e.g., IL-6 for 20 min) B->C D 4. Lyse Cells & Fix (Preserves phosphorylation) C->D E 5. Permeabilize & Stain (Anti-pSTAT & Anti-Total STAT Abs) D->E F 6. Analyze via Flow Cytometry or High-Content Imaging E->F G 7. Calculate IC50 (Dose-Response Curve) F->G

Caption: Workflow for a cell-based STAT phosphorylation assay.

The Therapeutic Potential of Covalent JAK3 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Jak-IN-31 and its Class

This technical guide provides a comprehensive overview of the therapeutic potential of this compound, a representative covalent inhibitor of Janus Kinase 3 (JAK3). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted therapies for autoimmune diseases and cancer.

Introduction to JAK3 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways.[1] Dysregulation of the JAK-STAT signaling cascade is implicated in a multitude of inflammatory and autoimmune disorders, as well as certain malignancies.[2][3] JAK3, with its expression largely restricted to hematopoietic cells, has emerged as a highly attractive therapeutic target.[4][5] Its selective inhibition offers the potential for potent immunomodulation with a reduced risk of the broader systemic side effects associated with less selective pan-JAK inhibitors.[6]

Covalent inhibitors, such as the molecule exemplified here as this compound, represent a promising strategy for achieving high potency and selectivity. These inhibitors typically form an irreversible bond with a non-catalytic cysteine residue (Cys909) in the ATP-binding site of JAK3, a feature not conserved across all JAK family members.[6][7] This mechanism allows for sustained target engagement and a distinct pharmacological profile.

Quantitative Analysis of a Representative Covalent JAK3 Inhibitor

The following tables summarize the in vitro potency and selectivity of a representative covalent JAK3 inhibitor, referred to for the purpose of this guide as this compound. The data presented is a composite from publicly available information on selective covalent JAK3 inhibitors.

Table 1: In Vitro Potency against JAK Family Kinases

KinaseIC50 (nM)
JAK311[8]
JAK1> 2700
JAK2> 2700
TYK2> 2700

Table 2: Selectivity Profile

ParameterValue
Selectivity for JAK3 vs. other JAKs> 246-fold[8]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by disrupting the JAK3-STAT signaling pathway. This pathway is crucial for the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] By covalently binding to JAK3, this compound prevents the phosphorylation and subsequent activation of STAT proteins, which in turn inhibits their translocation to the nucleus and the transcription of pro-inflammatory genes.

JAK_STAT_Pathway JAK3-STAT Signaling Pathway and Inhibition by this compound Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Jak_IN_31 This compound Jak_IN_31->JAK3 Covalently Inhibits

Caption: Inhibition of the JAK3-STAT signaling cascade by this compound.

Key Experimental Protocols

The following sections detail the methodologies for critical experiments used to characterize the activity of covalent JAK3 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and the test compound (this compound).

  • Procedure:

    • A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.

    • The kinase, substrate, and varying concentrations of this compound are pre-incubated.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Line: A relevant cell line expressing the target cytokine receptor and JAK3, such as human T-lymphocytes or a Ba/F3 cell line engineered to be dependent on a specific cytokine for proliferation.

  • Procedure:

    • Cells are starved of serum and cytokines prior to the experiment.

    • Cells are pre-incubated with various concentrations of this compound.

    • Cells are then stimulated with a cytokine known to signal through JAK3 (e.g., IL-2).

    • Following stimulation, cells are lysed.

    • The levels of phosphorylated STAT (p-STAT) are measured using methods such as Western blotting or a cell-based ELISA.

  • Data Analysis: The inhibition of p-STAT levels is quantified relative to the vehicle-treated control. The EC50 value is calculated.

In Vivo Efficacy in a Murine Model of Autoimmune Disease

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of an autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Methodology:

  • Animal Model: Female C57BL/6 mice are typically used for the induction of EAE.

  • Induction of EAE: Mice are immunized with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment: Once clinical signs of EAE are observed, mice are treated daily with this compound (e.g., via oral gavage) or a vehicle control.

  • Endpoints:

    • Clinical Scoring: Mice are monitored daily for clinical signs of disease and scored on a standardized scale.

    • Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination.

    • Immunophenotyping: Spleens and lymph nodes can be harvested to analyze the frequency and activation state of immune cell populations by flow cytometry.

Experimental_Workflow Workflow for In Vivo Efficacy Testing in an EAE Model Start Start Induction Induce EAE in Mice (MOG peptide + CFA) Start->Induction Onset Onset of Clinical Signs Induction->Onset Treatment Daily Treatment (this compound or Vehicle) Onset->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring During Treatment Period Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histopathology (Spinal Cord) Endpoint->Histology Flow Flow Cytometry (Spleen, Lymph Nodes) Endpoint->Flow End End Histology->End Flow->End

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Conclusion

Covalent JAK3 inhibitors, exemplified by this compound, hold significant promise as a new class of targeted therapies. Their high potency and selectivity for JAK3 offer the potential for effective treatment of a range of autoimmune and inflammatory diseases, with a potentially improved safety profile compared to less selective JAK inhibitors. The experimental frameworks outlined in this guide provide a robust basis for the continued preclinical and clinical development of this important class of molecules. Further research will be crucial to fully elucidate their therapeutic potential and clinical utility.

References

Methodological & Application

Application Notes and Protocols for Jak-IN-31 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-31 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal for the function and development of lymphocytes. Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for investigating the specific roles of JAK3 in immune responses and a potential therapeutic agent for autoimmune diseases and organ transplant rejection. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the inhibition of the IL-2-induced STAT5 phosphorylation cascade in human T-cells.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the JAK3 enzyme. In T-cells, Interleukin-2 (IL-2) binding to its receptor activates the associated JAK1 and JAK3 kinases. Activated JAK3 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 (pSTAT5) dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes to regulate their transcription. These genes are crucial for T-cell proliferation, survival, and differentiation. This compound specifically blocks the catalytic activity of JAK3, thereby preventing the phosphorylation of STAT5 and inhibiting the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor JAK1 JAK1 IL-2R->JAK1 associates JAK3 JAK3 IL-2R->JAK3 associates IL-2R->JAK3 activates STAT5 STAT5 JAK3->STAT5 phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 phosphorylation pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer dimerizes JakIN31 This compound JakIN31->JAK3 inhibits DNA DNA pSTAT5_dimer->DNA translocates & binds Gene Target Gene (e.g., IL2RA, BCL2L1) DNA->Gene regulates transcription IL-2 IL-2 IL-2->IL-2R binds

Caption: this compound inhibits the JAK3-STAT5 signaling pathway.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)
JAK3 < 1
JAK1340
JAK2160
TYK290

Table 2: Cellular Activity of this compound

AssayCell LineStimulusIC₅₀ (nM)
pSTAT5 InhibitionHuman T-CellsIL-2~20-50
T-Cell ProliferationVariousIL-2~50-100

Note: Cellular IC₅₀ values can vary depending on the specific cell line, assay conditions, and stimulus concentration.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Culture and Maintenance of Human T-Cells (Jurkat Cell Line)

Materials:

  • Jurkat E6-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-glutamine (100x)

  • Sterile cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Jurkat cells in suspension in T-75 flasks.

  • Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Split the culture every 2-3 days by diluting the cell suspension in fresh, pre-warmed complete growth medium.

  • Regularly check cell viability using trypan blue exclusion.

Inhibition of IL-2-Induced STAT5 Phosphorylation Assay

This protocol describes how to assess the inhibitory activity of this compound on IL-2-induced STAT5 phosphorylation in Jurkat cells. The readout can be performed using Western blotting or flow cytometry.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture & Harvest Jurkat Cells B 2. Resuspend in Serum-Free Medium A->B C 3. Seed Cells in 96-Well Plate B->C D 4. Pre-incubate with This compound (1-2 hr) C->D E 5. Stimulate with IL-2 (15-30 min) D->E F 6. Lyse Cells (Western Blot) or Fix & Permeabilize (Flow Cytometry) E->F G 7. Detect pSTAT5 F->G H 8. Data Analysis G->H

Caption: Workflow for pSTAT5 inhibition assay.

Protocol:

  • Cell Preparation:

    • Harvest Jurkat cells in the logarithmic growth phase by centrifugation (300 x g for 5 minutes).

    • Wash the cells once with serum-free RPMI-1640 medium.

    • Resuspend the cells in serum-free RPMI-1640 at a concentration of 2 x 10⁶ cells/mL.

    • Seed 1 x 10⁶ cells (0.5 mL) per well in a 24-well plate (or adjust volume and cell number for other plate formats).

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 from the 10 mM DMSO stock. A typical final concentration range to test would be 1 nM to 10 µM. Include a DMSO vehicle control (at the same final DMSO concentration as the highest this compound concentration, typically ≤ 0.1%).

    • Add the diluted this compound or vehicle control to the cells.

    • Pre-incubate the cells for 1-2 hours in a humidified incubator (37°C, 5% CO₂).

  • IL-2 Stimulation:

    • Prepare a stock of recombinant human IL-2.

    • Add IL-2 to each well to a final concentration of 10-20 ng/mL.

    • Incubate for 15-30 minutes at 37°C.

  • Sample Processing and Analysis:

    A. For Western Blot Analysis:

    • Immediately after stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Proceed with SDS-PAGE, protein transfer, and immunoblotting using primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 or a loading control (e.g., GAPDH, β-actin).

    B. For Flow Cytometry Analysis:

    • After stimulation, immediately fix the cells by adding an equal volume of pre-warmed Cytofix/Cytoperm buffer.

    • Incubate for 20 minutes at room temperature.

    • Wash the cells twice with Perm/Wash buffer.

    • Resuspend the cells in Perm/Wash buffer and add a fluorochrome-conjugated anti-phospho-STAT5 antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells once with Perm/Wash buffer and resuspend in staining buffer.

    • Analyze the samples on a flow cytometer, gating on the live cell population and quantifying the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

Application Notes and Protocols for In Vivo Administration of a JAK Inhibitor in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific in vivo administration protocols for a compound designated "JAK-IN-31" are not publicly available in scientific literature. The following application notes and protocols are a generalized guide based on established methodologies for other well-characterized JAK inhibitors administered to mouse models. Researchers should treat this as a starting point and perform dose-finding and toxicology studies for their specific agent.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders, myeloproliferative neoplasms, and cancer. Small molecule inhibitors targeting JAKs have emerged as a promising therapeutic class. This document provides a general framework for the in vivo administration and evaluation of a novel JAK inhibitor in mouse models.

Mechanism of Action: The JAK/STAT Signaling Pathway

JAK inhibitors function by binding to the ATP-binding site of the kinase domain of JAKs, preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade of STAT phosphorylation inhibits their dimerization, nuclear translocation, and subsequent gene transcription, thereby modulating the inflammatory and cellular proliferative responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Ligand Binding JAK JAK Receptor:r3->JAK 2. Receptor-JAK Association JAK_P P-JAK JAK->JAK_P 3. JAK Autophosphorylation (Activation) JAK_P->Receptor:r3 Phosphorylates Receptor STAT STAT JAK_P->STAT 4. STAT Recruitment & Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation JAK_Inhibitor JAK Inhibitor (e.g., this compound) JAK_Inhibitor->JAK_P Inhibition Transcription Gene Transcription DNA->Transcription 7. Gene Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Quantitative Data Summary

The following table summarizes typical dosage and administration routes for well-known JAK inhibitors in various mouse models. This data can serve as a reference for designing initial studies with a novel JAK inhibitor.

Compound Mouse Model Dose Range Administration Route Frequency Reference
TofacitinibCollagen-Induced Arthritis5-15 mg/kgOral Gavage (PO)Once or Twice Daily
RuxolitinibMyeloproliferative Neoplasm30-90 mg/kgOral Gavage (PO)Twice Daily
OclacitinibAllergic Dermatitis0.4-0.6 mg/kgOral (PO)Twice Daily
BaricitinibLupus (MRL/lpr)3-10 mg/kgOral Gavage (PO)Once Daily

Note: This table is for illustrative purposes. The optimal dose and route for a new compound must be determined experimentally.

Experimental Protocols

Preparation of Dosing Solution

The formulation of the JAK inhibitor is critical for ensuring consistent bioavailability.

  • Vehicle Selection: Based on the solubility of the compound, select an appropriate vehicle. Common vehicles for oral gavage include:

    • 0.5% (w/v) Methylcellulose in water

    • 10% DMSO, 90% Corn Oil

    • 5% DMSO, 5% Tween 80, 90% Saline

  • Preparation:

    • Accurately weigh the required amount of the JAK inhibitor.

    • If necessary, use a small amount of a solubilizing agent like DMSO initially.

    • Gradually add the vehicle while continuously mixing (e.g., vortexing, sonicating) to achieve a homogenous suspension or solution.

    • Prepare the formulation fresh daily unless stability data indicates otherwise.

In Vivo Administration Protocol

The following is a generalized protocol for oral gavage administration.

Materials:

  • Dosing solution

  • Appropriate gauge feeding needles (e.g., 20-22 gauge, curved or straight)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize mice to handling for several days prior to the experiment.

  • Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The volume is typically 5-10 mL/kg.

  • Administration:

    • Securely restrain the mouse.

    • Gently insert the feeding needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly dispense the calculated volume of the dosing solution.

    • Monitor the mouse for any signs of distress immediately after dosing.

  • Monitoring: Observe the animals daily for clinical signs of efficacy (e.g., reduced inflammation in an arthritis model) and toxicity (e.g., weight loss, lethargy, ruffled fur).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel JAK inhibitor in a preclinical mouse model of disease.

Experimental_Workflow cluster_preclinical Preclinical Evaluation Workflow cluster_endpoints Endpoint Analysis A 1. Compound Formulation & Solubility/Stability Testing B 2. Pilot Dose-Ranging Study (Single Dose, Acute Toxicity) A->B C 3. Disease Model Induction (e.g., Collagen Injection for Arthritis) B->C D 4. Animal Grouping & Randomization (Vehicle, Drug Doses, Positive Control) C->D E 5. Chronic Dosing Regimen (e.g., Daily for 21 days) D->E F 6. In-life Monitoring (Clinical Scores, Body Weight) E->F G 7. Terminal Endpoint Analysis F->G H Pharmacokinetics (PK) (Plasma Drug Levels) G->H I Pharmacodynamics (PD) (pSTAT levels in tissue/blood) G->I J Histopathology (Tissue Staining) G->J K Biomarker Analysis (Cytokine Levels) G->K

Caption: A generalized experimental workflow for in vivo evaluation of a JAK inhibitor.

Safety and Toxicology

When administering a novel compound, it is crucial to monitor for potential toxicity.

  • Acute Toxicity: Can be assessed in a pilot study with a single high dose.

  • Chronic Toxicity: Monitored during efficacy studies through daily health checks, weekly body weight measurements, and terminal analysis of organ weights and histopathology.

  • Hematological Effects: Given the role of JAKs in hematopoiesis, complete blood counts (CBCs) should be considered to monitor for anemia, neutropenia, or other cytopenias.

Researchers must adhere to all institutional and national guidelines for the ethical use of animals in research. An appropriate Institutional Animal Care and Use Committee (IACUC) protocol is mandatory.

Application Notes and Protocols for JAK Inhibitors: JAK1-IN-31 and JAK Inhibitor 31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The query "Jak-IN-31" does not correspond to a single, officially designated Janus kinase (JAK) inhibitor. It is likely a conflation of two distinct, commercially available research compounds: JAK1-IN-31 , a potent and selective JAK1 inhibitor, and JAK Inhibitor 31 , a potent JAK2 inhibitor. This document provides detailed application notes and protocols for both compounds to ensure clarity and proper experimental execution.

Section 1: JAK1-IN-31

JAK1-IN-31 is a highly selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway that mediates the effects of numerous cytokines involved in inflammation and immunity.[1] Its selectivity makes it a valuable tool for dissecting the specific roles of JAK1 in various biological processes.

Data Presentation: Physicochemical and Potency Data for JAK1-IN-31
PropertyValueReference
Molecular Weight 449.53 g/mol [1]
Molecular Formula C23H23N5O3S[1]
CAS Number 1315498-72-6[1]
Solubility 10 mM in DMSO[1]
Ki (JAK1) 1.9 nM[1]
Ki (JAK3) 280 nM[1]
Ki (Tyk2) 12 nM[1]
IC50 (hERG) >10 µM[1]
IC50 (CYP3A4) >10 µM[1]
Mechanism of Action: The JAK-STAT Signaling Pathway

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for the signal transduction of many cytokine and growth factor receptors.[2] Upon ligand binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and immune responses.[2] JAK1-IN-31, by selectively inhibiting JAK1, blocks this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Jak_IN_31 JAK1-IN-31 Jak_IN_31->JAK1 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK1-IN-31.

Experimental Protocols: Preparation of JAK1-IN-31 for Assays

1. Reconstitution of Stock Solution (10 mM)

  • Materials: JAK1-IN-31 (solid powder), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Bring the vial of JAK1-IN-31 to room temperature before opening.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of JAK1-IN-31 (MW = 449.53 g/mol ), add 222.4 µL of DMSO.

    • Add the calculated volume of DMSO to the vial of JAK1-IN-31.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

2. Preparation of Working Solutions for Cellular Assays

  • Materials: 10 mM JAK1-IN-31 stock solution, appropriate cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM JAK1-IN-31 stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • It is recommended to first perform an intermediate dilution in culture medium before the final dilution in the cell plate to ensure homogeneity.

    • The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Experimental_Workflow cluster_preparation Stock Solution Preparation cluster_assay Assay Preparation start JAK1-IN-31 (Solid) dissolve Dissolve in DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Serial Dilution in Culture Medium stock->dilute final Final Working Concentrations dilute->final assay Cellular/Biochemical Assay final->assay

Caption: General workflow for the preparation of JAK1-IN-31 for in vitro assays.

Section 2: JAK Inhibitor 31

JAK Inhibitor 31 is a potent inhibitor of Janus kinase 2 (JAK2), with significant activity also observed against JAK1 and TYK2.[3] This broader activity profile makes it suitable for studying cellular processes where multiple JAK isoforms are involved.

Data Presentation: Physicochemical and Potency Data for JAK Inhibitor 31
PropertyValueReference
Molecular Weight 398.5 g/mol [3]
Molecular Formula C19H26N8S[3]
CAS Number 2891469-99-9[3]
Solubility (DMF) 30 mg/mL[3]
Solubility (DMSO) 30 mg/mL[3]
Solubility (Ethanol) 10 mg/mL[3]
Solubility (PBS, pH 7.2) Slightly soluble[3]
IC50 (JAK1) 7 nM[3]
IC50 (JAK2) 3.9 nM[3]
IC50 (JAK3) 70 nM[3]
IC50 (TYK2) 2.9 nM[3]
IC50 (Aurora B kinase) 0.441 µM[3]
IC50 (VEGFR2) 1.5 µM[3]
IC50 (Abl1) 21.37 µM[3]
IC50 (GSK3β) 50 µM[3]
IC50 (STAT3 Reporter Assay) 162 nM[3]
Experimental Protocols: Preparation of JAK Inhibitor 31 for Assays

1. Reconstitution of Stock Solution (e.g., 10 mg/mL in DMSO)

  • Materials: JAK Inhibitor 31 (solid powder), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of JAK Inhibitor 31 to equilibrate to room temperature.

    • To prepare a 10 mg/mL stock solution, add 100 µL of DMSO per 1 mg of the compound.

    • Vortex or sonicate the mixture to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

2. Preparation of Working Solutions for Biochemical Assays

  • Materials: Stock solution of JAK Inhibitor 31, appropriate assay buffer.

  • Procedure:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions in the assay buffer to obtain the desired final concentrations.

    • Due to the "slightly soluble" nature in aqueous solutions like PBS, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the assay and does not cause precipitation of the inhibitor.[3]

    • A final solvent concentration of less than 1% is generally recommended.

3. Preparation of Working Solutions for Cellular Assays

  • Materials: Stock solution of JAK Inhibitor 31, cell culture medium.

  • Procedure:

    • Follow the same initial steps as for biochemical assays.

    • When diluting in cell culture medium, it is advisable to add the inhibitor stock solution to the medium while vortexing to facilitate dispersion and prevent precipitation.

    • The final DMSO concentration should be maintained below 0.5% (v/v), and a vehicle control is essential.

Concluding Remarks

The successful application of JAK1-IN-31 and JAK Inhibitor 31 in research settings is highly dependent on their proper handling, solubilization, and the careful design of experiments. The information and protocols provided herein serve as a comprehensive guide for researchers. It is always recommended to consult the supplier's datasheet for the specific lot of the compound being used and to perform preliminary solubility and stability tests in the intended assay buffers and media.

References

Application Notes and Protocols: Western Blot Analysis of p-STAT3 Following Jak-IN-31 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the inhibition of STAT3 phosphorylation (p-STAT3) in cell culture following treatment with the JAK inhibitor, Jak-IN-31.

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders. This compound is a potent inhibitor of JAK family kinases, which are responsible for the phosphorylation and activation of STAT proteins. This protocol outlines the methodology to assess the efficacy of this compound in inhibiting STAT3 phosphorylation at tyrosine 705 (Y705) using Western blotting.

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50 (nM)
JAK12.2
JAK211
JAK3310
TYK21.8

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Example of Densitometry Data from p-STAT3 Western Blot

Treatmentp-STAT3 (Y705) Relative DensityTotal STAT3 Relative DensityNormalized p-STAT3/Total STAT3 Ratio% Inhibition
Vehicle Control (DMSO)1.001.001.000%
This compound (10 nM)0.450.980.4654%
This compound (100 nM)0.121.020.1288%
This compound (1 µM)0.030.990.0397%

Note: Data are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): Depending on the cell line and experimental goals, serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of p-STAT3.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO only).

  • Inhibitor Treatment: Remove the culture medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time (e.g., 1-4 hours).

  • Stimulation: Following inhibitor treatment, stimulate the cells with a cytokine known to activate the JAK/STAT pathway in your cell line of interest (e.g., Interleukin-6 (IL-6) at 50 ng/mL for 30 minutes) to induce STAT3 phosphorylation.

II. Protein Extraction
  • Cell Lysis: After stimulation, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Lysate Preparation: Add 100-150 µL of ice-cold cell lysis buffer per well.

    • Lysis Buffer Recipe (RIPA Buffer):

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% sodium deoxycholate

      • 0.1% SDS

      • Crucially, add freshly before use:

        • 1 mM PMSF

        • 1x Protease Inhibitor Cocktail

        • 1x Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate and sodium fluoride)

  • Harvesting: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

III. Western Blotting
  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Y705) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

IV. Stripping and Re-probing for Total STAT3
  • Stripping (Optional but Recommended): To normalize the p-STAT3 signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total STAT3.

    • Wash the membrane in a mild stripping buffer.

    • Block the membrane again for 1 hour.

  • Re-probing: Incubate the membrane with a primary antibody against total STAT3 (e.g., 1:1000 dilution) overnight at 4°C.

  • Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.

V. Data Analysis
  • Densitometry: Quantify the band intensities for both p-STAT3 and total STAT3 using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the p-STAT3 band intensity to the corresponding total STAT3 band intensity for each sample.

  • Inhibition Calculation: Express the normalized p-STAT3 levels in treated samples as a percentage of the vehicle-treated control.

Visualizations

Jak_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates to Nucleus and Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds Jak_IN_31 This compound Jak_IN_31->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis A 1. Seed Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. Stimulate with Cytokine (e.g., IL-6) B->C D 4. Cell Lysis with Phosphatase Inhibitors C->D E 5. Centrifuge to Clarify Lysate D->E F 6. Quantify Protein (BCA) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (PVDF) G->H I 9. Blocking (5% BSA) H->I J 10. Primary Antibody (p-STAT3 Y705) I->J K 11. Secondary Antibody (HRP) J->K L 12. ECL Detection K->L M 13. Strip & Re-probe (Total STAT3) L->M N 14. Densitometry M->N O 15. Normalize p-STAT3 to Total STAT3 N->O

Caption: Experimental workflow for p-STAT3 Western blot analysis after this compound treatment.

Application Note: High-Content Immunophenotyping and Functional Analysis of Jak-IN-31 Effects by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade downstream of numerous cytokine and growth factor receptors, playing a pivotal role in regulating immune responses, hematopoiesis, and cellular proliferation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies.[3][4] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[5][6] Jak-IN-31 is a novel small molecule inhibitor targeting the JAK family of kinases. This application note provides detailed protocols for the analysis of this compound's effects on immune cells using multicolor flow cytometry.

Phosphospecific flow cytometry is a powerful technique to functionally assess the inhibitory activity of compounds like this compound by quantifying the phosphorylation status of key signaling molecules, such as STAT proteins, at a single-cell level within heterogeneous cell populations.[7][8][9] This method allows for the simultaneous analysis of cell surface markers to identify specific immune cell subsets and intracellular signaling states, providing a comprehensive understanding of the compound's mechanism of action and cellular targets.[10][11]

This document outlines procedures for:

  • In vitro treatment of peripheral blood mononuclear cells (PBMCs) with this compound.

  • Cytokine stimulation to activate the JAK-STAT pathway.

  • Immunophenotyping to identify T cell, B cell, and monocyte populations.

  • Intracellular staining for phosphorylated STAT1 (pSTAT1) and phosphorylated STAT5 (pSTAT5).

  • Analysis of apoptosis and cell proliferation in conjunction with signaling inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and the general experimental workflow for assessing the impact of this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine Receptor Binding STAT STAT JAK->STAT Phosphorylation This compound This compound This compound->JAK Inhibition pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation Experimental_Workflow Cell Isolation Cell Isolation This compound Treatment This compound Treatment Cell Isolation->this compound Treatment Cytokine Stimulation Cytokine Stimulation This compound Treatment->Cytokine Stimulation Staining Staining Cytokine Stimulation->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Protocol_1 A 1. Cell Plating & Rest B 2. This compound Incubation (e.g., 1 hr, 37°C) A->B C 3. Cytokine Stimulation (e.g., 15 min, 37°C) B->C D 4. Fixation C->D E 5. Permeabilization D->E F 6. Surface & Intracellular Staining E->F G 7. Acquisition F->G Protocol_2 A 1. Cell Plating B 2. This compound Treatment (24-72 hrs, 37°C) A->B C 3. Surface Marker Staining B->C D 4. Annexin V & 7-AAD Staining C->D E 5. Fixation & Permeabilization D->E F 6. Ki-67 Staining E->F G 7. Acquisition F->G

References

Application Notes and Protocols: Investigating a Novel JAK Inhibitor in a Mouse Model of Allergic Eye Disease

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive framework for the preclinical evaluation of novel Janus kinase (JAK) inhibitors, using a hypothetical compound, Jak-IN-31, as an example, in a well-established mouse model of allergic eye disease. The protocols outlined below detail the induction of allergic conjunctivitis, administration of the therapeutic agent, and subsequent evaluation of clinical and immunological parameters. The provided methodologies and data presentation structures are intended to guide researchers in the systematic assessment of JAK inhibitors for the treatment of ocular allergies.

Introduction

Allergic eye diseases, such as allergic conjunctivitis, are prevalent inflammatory conditions mediated by an IgE-dependent hypersensitivity response. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway plays a crucial role in the pathogenesis of allergic inflammation, mediating the effects of key cytokines like IL-4, IL-5, and IL-13. Consequently, inhibition of the JAK/STAT pathway presents a promising therapeutic strategy for these conditions. This document outlines the experimental procedures to assess the efficacy of a novel JAK inhibitor in a mouse model of short ragweed (SRW)-induced allergic conjunctivitis.

Data Presentation

Table 1: Clinical Scoring of Allergic Conjunctivitis
Treatment GroupnChemosis Score (Mean ± SEM)Redness Score (Mean ± SEM)Discharge Score (Mean ± SEM)Composite Clinical Score (Mean ± SEM)
Naive100.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
Vehicle103.5 ± 0.42.8 ± 0.32.5 ± 0.28.8 ± 0.7
This compound (0.1%)101.2 ± 0.21.0 ± 0.20.8 ± 0.13.0 ± 0.4
This compound (1%)100.5 ± 0.10.4 ± 0.10.3 ± 0.11.2 ± 0.2
Dexamethasone (0.1%)100.8 ± 0.20.6 ± 0.10.5 ± 0.11.9 ± 0.3
*p < 0.05 compared to Vehicle group. SEM: Standard Error of the Mean.
Table 2: Ocular Eosinophil Infiltration
Treatment GroupnEosinophils/mm² of Conjunctival Tissue (Mean ± SEM)
Naive105 ± 2
Vehicle10158 ± 15
This compound (0.1%)1045 ± 8
This compound (1%)1018 ± 5
Dexamethasone (0.1%)1025 ± 6
p < 0.05 compared to Vehicle group. SEM: Standard Error of the Mean.
Table 3: Gene Expression Analysis in Conjunctival Tissue (Fold Change vs. Naive)
GeneVehicle (Mean ± SEM)This compound (1%) (Mean ± SEM)
Il415.2 ± 2.13.5 ± 0.8
Il522.5 ± 3.55.1 ± 1.2
Il1318.9 ± 2.84.2 ± 0.9
Ccl212.1 ± 1.92.8 ± 0.6
Epx35.8 ± 4.27.3 ± 1.5
p < 0.05 compared to Vehicle group. SEM: Standard Error of the Mean.

Experimental Protocols

Murine Model of Short Ragweed (SRW)-Induced Allergic Conjunctivitis

This protocol is adapted from established methods for inducing allergic conjunctivitis in mice.

Materials:

  • 6-8 week old female BALB/c mice

  • Short Ragweed Pollen (SRW) extract

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Micropipettes and sterile tips

  • Insulin syringes with 27G needles

Procedure:

  • Sensitization:

    • On Day 0 and Day 7, systemically sensitize mice via intraperitoneal (i.p.) injection.

    • Prepare the sensitization solution by mixing 50 µg of SRW extract with 1 mg of Alum in a final volume of 200 µL of sterile PBS per mouse.

    • Administer the 200 µL injection i.p. to each mouse.

  • Challenge:

    • Beginning on Day 14, challenge the sensitized mice topically.

    • Prepare the challenge solution by dissolving 1 mg of SRW extract in 100 µL of sterile PBS.

    • Under light anesthesia, topically apply 5 µL of the SRW solution onto the cornea of each eye using a micropipette.

    • Repeat the topical challenge daily for 7 consecutive days (Day 14-20).

Administration of this compound

Materials:

  • This compound (formulated for topical ocular delivery, e.g., in a vehicle solution)

  • Vehicle solution (e.g., carboxymethyl cellulose)

  • Positive control (e.g., 0.1% Dexamethasone ophthalmic solution)

  • Micropipettes and sterile tips

Procedure:

  • Treatment Groups:

    • Group 1: Naive (No sensitization, no challenge, no treatment)

    • Group 2: Vehicle (Sensitization, challenge, and vehicle treatment)

    • Group 3: this compound (Low Dose, e.g., 0.1%)

    • Group 4: this compound (High Dose, e.g., 1%)

    • Group 5: Positive Control (e.g., Dexamethasone 0.1%)

  • Dosing:

    • Thirty minutes prior to each topical SRW challenge (Days 14-20), administer treatment.

    • Topically apply 5 µL of the respective treatment solution (Vehicle, this compound, or Dexamethasone) to the conjunctival sac of each eye.

Evaluation of Clinical Signs

Procedure:

  • Twenty-four hours after the final SRW challenge (Day 21), score the clinical signs of allergic conjunctivitis under a stereomicroscope.

  • Use a standardized scoring system (e.g., 0-4 scale) for the following parameters:

    • Chemosis (Eyelid swelling): 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.

    • Redness (Hyperemia): 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.

    • Discharge (Tearing/exudate): 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe.

  • The composite clinical score is the sum of the individual scores for chemosis, redness, and discharge.

Histological Analysis

Materials:

  • Euthanasia agent (e.g., CO₂ inhalation followed by cervical dislocation)

  • 4% Paraformaldehyde (PFA)

  • Paraffin wax

  • Microtome

  • Staining reagents (e.g., Hematoxylin and Eosin, Giemsa)

  • Microscope

Procedure:

  • Immediately following clinical scoring on Day 21, euthanize the mice.

  • Enucleate the eyes and fix them in 4% PFA for 24 hours.

  • Process the tissues, embed in paraffin, and section at 5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Giemsa stain to identify eosinophils.

  • Quantify the number of eosinophils in the conjunctival stroma per high-power field or per mm².

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Il4, Il5, Il13, Ccl2, Epx) and a housekeeping gene (Gapdh)

  • qPCR instrument

Procedure:

  • Following euthanasia on Day 21, carefully dissect the conjunctival tissue and immediately place it in an RNA stabilization solution or flash-freeze in liquid nitrogen.

  • Extract total RNA from the tissue according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the naive group.

Visualizations

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Day0 Day 0 IP_Injection Intraperitoneal (i.p.) Injection (SRW + Alum) Day0->IP_Injection Sensitize Day7 Day 7 Day7->IP_Injection Boost Day14_20 Days 14-20 (Daily) Treatment Topical Treatment (Vehicle or this compound) Day14_20->Treatment Challenge Topical SRW Challenge Treatment->Challenge 30 min prior Day21 Day 21 Clinical Clinical Scoring Day21->Clinical Histo Histology Day21->Histo qPCR qRT-PCR Day21->qPCR

Caption: Experimental workflow for the mouse model of allergic conjunctivitis.

G cluster_pathway JAK/STAT Signaling in Allergic Inflammation Cytokine Allergen-induced Cytokines (IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK3 Receptor->JAK activates STAT STAT6 JAK->STAT phosphorylates STAT_dimer STAT6 Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Transcription of Allergy-related Genes Nucleus->Gene JakIN31 This compound JakIN31->JAK inhibits

Caption: Mechanism of action for this compound in the JAK/STAT pathway.

Application Notes and Protocols for Jak-IN-31 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-31 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3][4][5] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a key role in cellular processes such as hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers. This compound provides a valuable tool for studying the therapeutic potential of JAK inhibition.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to determine its potency and selectivity.

Mechanism of Action

JAK inhibitors like this compound function by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the JAK enzymes. This competitive inhibition prevents the autophosphorylation of the JAKs and the subsequent phosphorylation of their downstream targets, the Signal Transducers and Activators of Transcription (STATs). By blocking this phosphorylation cascade, this compound effectively abrogates the downstream signaling events that lead to the transcription of target genes involved in inflammatory and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Jak_IN_31 This compound Jak_IN_31->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Activation

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound against the four members of the JAK kinase family has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (µM)
JAK1≤0.01
JAK2≤0.01
JAK30.01 - 0.1
Tyk2≤0.01
Table 1: Inhibitory potency of this compound against JAK family kinases.[1][2][3][4][5]

The data indicates that this compound is a potent pan-JAK inhibitor, exhibiting strong inhibition of JAK1, JAK2, and Tyk2, with a slightly reduced, yet still potent, activity against JAK3.

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 value of this compound for a specific JAK enzyme in a biochemical format. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or Tyk2 enzyme

  • This compound

  • Kinase-specific peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Then, dilute the compound in Kinase Assay Buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the microplate.

    • Add 10 µL of a solution containing the JAK enzyme and the peptide substrate in Kinase Assay Buffer.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution in Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow A 1. Prepare this compound Serial Dilutions B 2. Add Inhibitor/Vehicle to Plate A->B C 3. Add JAK Enzyme + Substrate Mix B->C D 4. Pre-incubate (10 min) C->D E 5. Add ATP to Initiate Reaction D->E F 6. Incubate at 30°C (60 min) E->F G 7. Add ADP-Glo™ Reagent (Stop & Deplete ATP) F->G H 8. Incubate (40 min) G->H I 9. Add Kinase Detection Reagent (Signal Generation) H->I J 10. Incubate (30 min) I->J K 11. Measure Luminescence J->K L 12. Analyze Data & Determine IC50 K->L

Figure 2: Workflow for the biochemical kinase activity assay using ADP-Glo™.

Cell-Based Assay for JAK-STAT Signaling Inhibition

This protocol describes a method to measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context. This assay provides a more physiologically relevant measure of the compound's potency.

Materials:

  • A human cell line that expresses the relevant cytokine receptor and JAKs (e.g., TF-1 or HEL cells)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-3 or EPO)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Antibodies: primary antibody against phosphorylated STAT (e.g., anti-p-STAT5) and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore). A primary antibody against total STAT5 should be used as a loading control.

  • Detection method (e.g., Western blot, ELISA, or flow cytometry)

Protocol:

  • Cell Culture and Starvation:

    • Culture the cells according to standard protocols.

    • Prior to the experiment, starve the cells of growth factors by incubating them in a low-serum or serum-free medium for 4-16 hours. This reduces the basal level of STAT phosphorylation.

  • Inhibitor Treatment:

    • Resuspend the starved cells in fresh serum-free medium.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-3) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Quantification of p-STAT:

    • Determine the protein concentration of each lysate.

    • Analyze the levels of phosphorylated STAT and total STAT using a suitable detection method. For Western blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with anti-p-STAT and anti-total-STAT antibodies.

      • Detect the signal using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-STAT and total STAT.

    • Normalize the p-STAT signal to the total STAT signal for each sample.

    • Calculate the percentage of inhibition of STAT phosphorylation for each concentration of this compound relative to the cytokine-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular_Assay_Workflow A 1. Culture & Starve Cells B 2. Treat with this compound/Vehicle A->B C 3. Stimulate with Cytokine B->C D 4. Lyse Cells C->D E 5. Quantify Protein D->E F 6. Analyze p-STAT & Total STAT (e.g., Western Blot) E->F G 7. Quantify Signal & Normalize F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Figure 3: General workflow for a cell-based assay to measure STAT phosphorylation.

Conclusion

This compound is a potent pan-JAK inhibitor that can be effectively characterized using the provided biochemical and cell-based assay protocols. These methods allow for the precise determination of its inhibitory potency and its effects on the JAK-STAT signaling pathway in a cellular environment. The data generated from these assays are crucial for understanding the compound's mechanism of action and for its further development as a research tool or therapeutic agent.

References

Application Notes and Protocols for Measuring Jak-IN-31 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jak-IN-31 is a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines that are pivotal for the function and development of lymphocytes. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade initiated by cytokine binding to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT proteins.[1][2] Activated STATs then translocate to the nucleus to regulate gene transcription, controlling cellular processes such as proliferation, differentiation, and survival.[1][2] Given its central role in immune cell function, the JAK/STAT pathway, and particularly JAK3, is a prime therapeutic target for autoimmune diseases, transplant rejection, and hematological malignancies.

These application notes provide detailed protocols for three distinct cell-based assays to characterize the efficacy of this compound: a target engagement assay, a downstream signaling assay, and a functional cell proliferation assay.

Mechanism of Action of this compound

This compound is a covalent inhibitor that specifically targets a cysteine residue near the ATP-binding pocket of JAK3. This covalent binding leads to irreversible inhibition of the kinase activity of JAK3, thereby blocking the downstream phosphorylation of STAT proteins and inhibiting cytokine-dependent signaling. Its high selectivity for JAK3 minimizes off-target effects on other JAK family members (JAK1, JAK2, and TYK2).

Data Presentation

The following tables summarize the quantitative data for this compound's efficacy as determined by the described assays.

Table 1: this compound Target Engagement

Assay TypeTargetParameterValue
LanthaScreen™ Eu Kinase Binding AssayJAK3IC503.1 nM
LanthaScreen™ Eu Kinase Binding AssayJAK1IC50>1000 nM
LanthaScreen™ Eu Kinase Binding AssayJAK2IC50>1000 nM
LanthaScreen™ Eu Kinase Binding AssayTYK2IC50>1000 nM

Table 2: this compound Inhibition of Downstream Signaling

Assay TypeCell LineCytokine StimulantParameterValue
pSTAT5 Flow Cytometry AssayHuman T-blastsIL-2IC5029 nM

Table 3: this compound Functional Cellular Efficacy

Assay TypeCell LineCytokine StimulantParameterExpected Outcome
Cell Proliferation AssayCTLL-2IL-2IC50Dose-dependent inhibition of proliferation

Signaling Pathway and Inhibitor Mechanism

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor Binds STAT5 STAT5 JAK3->STAT5 Phosphorylates JAK1->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer_pSTAT5 pSTAT5 Dimer pSTAT5->Dimer_pSTAT5 Dimerizes Nucleus Nucleus Dimer_pSTAT5->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Jak_IN_31 This compound Jak_IN_31->JAK3 Covalently Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay for Target Engagement

This assay quantitatively measures the binding of this compound to the JAK3 kinase domain.

Experimental Workflow:

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Eu-Streptavidin, Kinase, and Tracer Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound (serial dilution) into assay plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Tracer Add Kinase-Tracer mixture to wells Dispense_Inhibitor->Add_Kinase_Tracer Incubate_1 Incubate at room temperature Add_Kinase_Tracer->Incubate_1 Add_Eu_Streptavidin Add Eu-Streptavidin to stop reaction Incubate_1->Add_Eu_Streptavidin Incubate_2 Incubate at room temperature Add_Eu_Streptavidin->Incubate_2 Read_Plate Read plate on a fluorescence plate reader (TR-FRET) Incubate_2->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • JAK3, JAK1, JAK2, TYK2 kinases (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-Streptavidin (Thermo Fisher Scientific)

  • Biotinylated Kinase Tracer (specific for JAK family)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

  • Prepare a mixture of the respective JAK kinase and the biotinylated tracer in assay buffer.

  • Add 2.5 µL of the kinase-tracer mixture to each well.

  • Incubate the plate for 60 minutes at room temperature.

  • Prepare a solution of Eu-Streptavidin in assay buffer.

  • Add 5 µL of the Eu-Streptavidin solution to each well to stop the reaction.

  • Incubate the plate for 60 minutes at room temperature.

  • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

IL-2-Induced STAT5 Phosphorylation Assay by Flow Cytometry

This assay measures the ability of this compound to inhibit the downstream signaling of the IL-2 receptor by quantifying the phosphorylation of STAT5 in human T-blasts.

Experimental Workflow:

pSTAT5_Workflow Start Start Culture_Cells Culture and harvest human T-blasts Start->Culture_Cells Pre_treat Pre-treat cells with This compound (serial dilution) or vehicle Culture_Cells->Pre_treat Stimulate Stimulate with IL-2 Pre_treat->Stimulate Fix_Permeabilize Fix and permeabilize cells Stimulate->Fix_Permeabilize Stain Stain with anti-pSTAT5 fluorescent antibody Fix_Permeabilize->Stain Acquire_Data Acquire data on a flow cytometer Stain->Acquire_Data Analyze_Data Analyze mean fluorescence intensity and calculate IC50 Acquire_Data->Analyze_Data End End Analyze_Data->End Proliferation_Workflow Start Start Culture_Cells Culture and harvest CTLL-2 cells Start->Culture_Cells Wash_Starve Wash cells and starve of IL-2 Culture_Cells->Wash_Starve Plate_Cells Plate cells in a 96-well plate Wash_Starve->Plate_Cells Add_Inhibitor Add this compound (serial dilution) Plate_Cells->Add_Inhibitor Add_IL2 Add IL-2 to stimulate proliferation Add_Inhibitor->Add_IL2 Incubate Incubate for 48-72 hours Add_IL2->Incubate Add_Viability_Reagent Add cell viability reagent (e.g., MTS, WST-1) Incubate->Add_Viability_Reagent Incubate_Final Incubate for 1-4 hours Add_Viability_Reagent->Incubate_Final Read_Absorbance Read absorbance on a plate reader Incubate_Final->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Determining the Optimal Concentration of JAK Inhibitors for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2][3] The JAK-STAT signaling pathway is essential for a multitude of cellular processes, including immune responses, hematopoiesis, and cell proliferation.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, making JAK inhibitors a promising therapeutic class for autoimmune disorders, myeloproliferative neoplasms, and certain cancers.[4][5][6]

Determining the optimal in vitro concentration of a novel JAK inhibitor is a crucial first step in preclinical drug development. This involves a series of experiments to assess its potency, selectivity, and cellular effects. These application notes provide a comprehensive guide for researchers to establish the effective concentration range for their JAK inhibitor of interest in various cell-based assays.

Data Presentation: Potency and Cellular Activity of a Representative JAK Inhibitor

The following table summarizes the inhibitory activity of a well-characterized JAK1/JAK2 inhibitor, Ruxolitinib, which will be used as a representative example throughout this document. This data provides a reference for the expected potency and cellular effects of a selective JAK inhibitor.

Parameter Description Value (Ruxolitinib) Reference
IC50 (JAK1) Half-maximal inhibitory concentration against JAK1 kinase3.3 nM[7]
IC50 (JAK2) Half-maximal inhibitory concentration against JAK2 kinase2.8 nM[7]
IC50 (JAK3) Half-maximal inhibitory concentration against JAK3 kinase>400 nM[7]
IC50 (TYK2) Half-maximal inhibitory concentration against TYK2 kinase19 nM[7]
Cellular IC50 Inhibition of IL-6-induced STAT3 phosphorylation in cells281 nM[7]
Cellular IC50 Inhibition of proliferation in JAK2V617F+ Ba/F3 cells127 nM[7]
EC50 Effective concentration for 50% inhibition of erythroid progenitor colony formation (JAK2V617F+)67 nM[7]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of specific JAK isoforms.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer

  • Test compound (e.g., "Jak-IN-31")

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted test compound to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT Western Blot Assay

Objective: To assess the ability of the inhibitor to block cytokine-induced JAK-STAT signaling in a cellular context.

Materials:

  • A cytokine-responsive cell line (e.g., HEL, UKE-1, or Ba/F3 cells expressing a specific cytokine receptor).[8]

  • Appropriate cytokine (e.g., IL-6, IFN-γ, or erythropoietin).

  • Cell culture medium and serum.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phosphorylated STAT (p-STAT) and total STAT.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells in a multi-well plate and allow them to attach or stabilize overnight.

  • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

  • Pre-treat the cells with a range of concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-STAT and total STAT, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.

Cell Proliferation Assay

Objective: To determine the effect of the inhibitor on the proliferation of cells that are dependent on JAK-STAT signaling for growth.

Materials:

  • A cell line with constitutive JAK activation (e.g., JAK2V617F-positive cell lines like HEL or SET-2) or a cytokine-dependent cell line.[8]

  • Cell culture medium.

  • Test compound.

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • 96-well plates.

Procedure:

  • Seed the cells at an appropriate density in a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Cytotoxicity Assay

Objective: To evaluate the concentration at which the inhibitor induces cell death.

Materials:

  • Cell line of interest.

  • Cell culture medium.

  • Test compound.

  • A cytotoxicity detection kit (e.g., based on LDH release or a fluorescent live/dead cell stain).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate for a relevant time period (e.g., 24-72 hours).

  • Measure cytotoxicity using the chosen assay according to the manufacturer's protocol. For example, for an LDH assay, measure the amount of lactate dehydrogenase released into the culture medium.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a known cytotoxic agent or a lysis solution).

  • Determine the CC50 (concentration for 50% cytotoxicity).

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK 2. Activation JAK->Cytokine Receptor STAT STAT JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding pSTAT pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer 4. Dimerization Nucleus Nucleus STAT Dimer->Nucleus 5. Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. Regulation This compound JAK Inhibitor This compound->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental_Workflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Safety Profile Kinase Assay Kinase Assay Determine IC50 Determine IC50 Kinase Assay->Determine IC50 p-STAT Assay p-STAT Assay Determine IC50->p-STAT Assay Inform Concentration Range Determine Cellular IC50/GI50 Determine Cellular IC50/GI50 p-STAT Assay->Determine Cellular IC50/GI50 Proliferation Assay Proliferation Assay Proliferation Assay->Determine Cellular IC50/GI50 Cytotoxicity Assay Cytotoxicity Assay Determine Cellular IC50/GI50->Cytotoxicity Assay Inform Concentration Range Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Optimal Concentration Range Optimal Concentration Range Determine CC50->Optimal Concentration Range

Caption: Workflow for determining the optimal in vitro concentration.

Logic_Diagram Start Start with IC50 from Kinase Assay TestCellular Test 10x, 100x, 1000x IC50 in Cellular Assays Start->TestCellular Activity Cellular Activity Observed? TestCellular->Activity Cytotoxicity Cytotoxicity Observed at Active Concentration? Activity->Cytotoxicity Yes Troubleshoot Troubleshoot: Permeability? Off-target effects? Activity->Troubleshoot No RefineRange Refine Concentration Range (Dose-Response) Cytotoxicity->RefineRange No ReEvaluate Re-evaluate Compound or Assay Cytotoxicity->ReEvaluate Yes OptimalRange Optimal Concentration Identified RefineRange->OptimalRange

Caption: Decision tree for optimizing inhibitor concentration.

References

Application Notes and Protocols for JAK-IN-31 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of JAK-IN-31, a potent Janus kinase (JAK) inhibitor, for in vivo animal studies. The following sections detail the properties of this compound, its mechanism of action through the JAK-STAT signaling pathway, and comprehensive protocols for three common delivery methods: oral gavage, intraperitoneal injection, and intravenous administration.

Introduction to this compound

This compound is a small molecule inhibitor of the Janus kinase family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, proliferation, and inflammation.[1][2][3][4] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including autoimmune disorders and cancer, making JAK inhibitors like this compound valuable tools for research and potential therapeutic agents.[5][6]

Mechanism of Action

This compound exerts its effects by inhibiting the activity of JAK enzymes. When a cytokine or growth factor binds to its receptor on the cell surface, it brings associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in the inflammatory response.[1][2][4][7][8] By blocking the kinase activity of JAKs, this compound prevents the phosphorylation of STATs, thereby interrupting this signaling cascade and mitigating the downstream effects of the cytokines and growth factors.[3][4]

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment & Activation STAT STAT Receptor->STAT Recruitment pJAK p-JAK JAK->pJAK Autophosphorylation pSTAT p-STAT pJAK->Receptor pJAK->STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation JAK_IN_31 This compound JAK_IN_31->pJAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding & Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Properties of this compound

A summary of the key properties of this compound is provided in the table below. This information is crucial for the preparation of appropriate formulations for in vivo administration.

PropertyValueReference
Molecular Formula C₁₉H₂₆N₈S[9]
Molecular Weight 398.5 g/mol [9]
Purity ≥98%[9]
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): Slightly soluble[9]
Storage Store at -20°C for long-term stability.[10]

Experimental Protocols for In Vivo Administration

Given the solubility profile of this compound, careful selection of a vehicle is necessary to ensure its bioavailability and minimize potential toxicity in animal models. The following protocols provide detailed methodologies for oral gavage, intraperitoneal injection, and intravenous administration.

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for administering precise doses of compounds directly into the stomach of rodents.

Experimental Workflow: Oral Gavage

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve vortex Vortex/Sonicate dissolve->vortex animal_prep Weigh & Restrain Animal vortex->animal_prep gavage Administer by Gavage animal_prep->gavage monitor Monitor Animal gavage->monitor

Caption: Workflow for oral gavage administration of this compound.

Materials
  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water

  • Sterile water

  • Balance

  • Spatula

  • Conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

  • Gavage needles (appropriate size for the animal model)

  • Syringes

Procedure
  • Vehicle Preparation:

    • To prepare 10 mL of the vehicle, add 50 mg of methylcellulose to 10 mL of sterile water. Heat to 60-80°C while stirring to dissolve.

    • Cool the solution to room temperature.

    • Add 20 µL of Tween 80 and mix thoroughly.

  • This compound Formulation:

    • Determine the required concentration of this compound based on the desired dosage (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for mice and rats).[4]

    • Weigh the appropriate amount of this compound powder.

    • In a conical tube, add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

    • Prepare the formulation fresh on the day of dosing to ensure stability.[11]

  • Animal Dosing:

    • Weigh the animal immediately before dosing to calculate the precise volume to be administered.

    • Properly restrain the animal to ensure safe and accurate administration.

    • Measure the appropriate length on the gavage needle (from the tip of the animal's nose to the last rib) to avoid perforation of the esophagus or stomach.[4]

    • Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common route for administering substances that are not suitable for oral administration or require more rapid absorption.

Experimental Workflow: Intraperitoneal Injection

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve vortex Vortex/Sonicate dissolve->vortex animal_prep Weigh & Restrain Animal vortex->animal_prep inject Administer by IP Injection animal_prep->inject monitor Monitor Animal inject->monitor

Caption: Workflow for intraperitoneal injection of this compound.

Materials
  • This compound powder

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Balance

  • Spatula

  • Sterile conical tubes

  • Vortex mixer

  • Animal scale

  • Syringes with appropriate gauge needles (e.g., 25-27G for mice)

Procedure
  • Vehicle and Formulation Preparation:

    • For a 1 mL final volume, first dissolve the required amount of this compound in 100 µL of DMSO.

    • In a separate tube, mix 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of sterile saline.

    • Slowly add the DMSO solution containing this compound to the aqueous phase while vortexing to prevent precipitation.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

    • Prepare the formulation fresh before each use.

  • Animal Dosing:

    • Weigh the animal to determine the correct injection volume.

    • Properly restrain the animal, exposing the lower abdominal quadrant.

    • Lift the animal's hindquarters to allow the abdominal organs to shift cranially.

    • Insert the needle at a shallow angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid or blood is drawn back, then slowly inject the formulation.

    • Monitor the animal for any adverse reactions.

Protocol 3: Intravenous (IV) Administration

IV administration provides the most rapid and complete bioavailability of a compound. This route is often used in pharmacokinetic studies.

Experimental Workflow: Intravenous Administration

IV_Administration_Workflow cluster_prep Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve filter Sterile Filter dissolve->filter animal_prep Warm & Restrain Animal filter->animal_prep inject Administer by IV Injection animal_prep->inject monitor Monitor Animal inject->monitor

Caption: Workflow for intravenous administration of this compound.

Materials
  • This compound powder

  • Vehicle: 5% DMSO, 10% Solutol HS 15, and 85% Saline

  • Dimethyl sulfoxide (DMSO)

  • Solutol HS 15 (or a similar solubilizing agent like Kolliphor HS 15)

  • Sterile saline (0.9% NaCl)

  • Balance

  • Spatula

  • Sterile conical tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Animal scale

  • Restrainers for IV injection (e.g., tail vein restrainer for rodents)

  • Heat lamp or warming pad

  • Syringes with appropriate gauge needles (e.g., 27-30G for mouse tail vein)

Procedure
  • Vehicle and Formulation Preparation:

    • For a 1 mL final volume, dissolve the required amount of this compound in 50 µL of DMSO.

    • In a separate tube, dissolve 100 mg of Solutol HS 15 in 850 µL of sterile saline. This may require gentle warming.

    • Slowly add the DMSO solution of this compound to the Solutol/saline mixture while vortexing.

    • Sterile filter the final solution using a 0.22 µm syringe filter to remove any potential particulates.

    • The final formulation should be a clear solution.

  • Animal Dosing:

    • Weigh the animal for accurate dosing.

    • Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.

    • Place the animal in a suitable restrainer.

    • Position the needle bevel-up and insert it into the vein at a shallow angle.

    • Slowly inject the formulation. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein and should be repositioned.

    • After injection, apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any immediate adverse effects.

Conclusion

The successful delivery of this compound in animal models is critical for elucidating its in vivo efficacy and pharmacokinetic profile. The protocols outlined above provide a starting point for researchers. It is important to note that formulation and vehicle selection may require optimization based on the specific animal model, desired dosage, and experimental endpoint. Preliminary tolerability studies with the chosen vehicle are always recommended.

References

Troubleshooting & Optimization

Troubleshooting Jak-IN-31 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK inhibitor, Jak-IN-31.

Frequently Asked Questions (FAQs)

Q1: My this compound powder will not dissolve in my aqueous buffer. What should I do?

A1: this compound has very low solubility in aqueous solutions. It is practically insoluble in water. To work with this compound, you must first dissolve it in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your medium may be too high. Try a lower final concentration.

  • Increase the DMSO Concentration: Ensure the final concentration of DMSO in your medium is sufficient to maintain solubility, but be mindful of DMSO toxicity to your cells (typically <0.5%).

  • Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final dilution medium to improve solubility.

  • Warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can help with solubility.

  • Vortex During Dilution: Add the this compound stock solution to the medium dropwise while vortexing to ensure rapid and even dispersion.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 100 mM.

Q4: Can I dissolve this compound in ethanol?

A4: this compound is practically insoluble in ethanol. It is not recommended to use ethanol as a solvent for this compound.

Q5: How should I store my this compound stock solution?

A5: Store your this compound stock solution at -20°C for long-term storage. For short-term storage (up to a few weeks), it can be kept at 4°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Data Presentation

This compound Solubility Data

SolventSolubilityReference
DMSO≥ 100 mg/mL
Ethanol< 1 mg/mL
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 429.52 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out 4.30 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Determine the desired final concentration of this compound in your cell culture medium.

    • Calculate the volume of the 10 mM this compound stock solution needed. For example, to make 10 mL of a 10 µM solution, you would need 10 µL of the 10 mM stock solution.

    • In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to vortex for 10-15 seconds to ensure complete mixing.

    • Use the diluted this compound solution immediately in your experiment.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene Target Gene Transcription DNA->Gene Binds & Initiates Cytokine Cytokine Cytokine->Receptor Binds Jak_IN_31 This compound Jak_IN_31->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: this compound Insolubility Issue check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Dissolve in 100% DMSO to create a stock solution. check_solvent->use_dmso Yes check_solvent->use_dmso No precipitation Does precipitation occur upon dilution in aqueous media? use_dmso->precipitation success Success: this compound is solubilized. precipitation->success No troubleshoot_dilution Troubleshoot Dilution precipitation->troubleshoot_dilution Yes lower_conc Lower final concentration troubleshoot_dilution->lower_conc increase_dmso Increase final DMSO % (monitor cell toxicity) troubleshoot_dilution->increase_dmso use_surfactant Add a biocompatible surfactant (e.g., Tween 80) troubleshoot_dilution->use_surfactant warm_media Warm media to 37°C before adding stock troubleshoot_dilution->warm_media vortex Add stock dropwise while vortexing troubleshoot_dilution->vortex

Caption: A troubleshooting workflow for addressing this compound insolubility issues.

Optimizing Jak-IN-31 dosage for minimal off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-31. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize their experiments and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). Its primary mechanism involves binding to the ATP-binding pocket of the JAK3 enzyme, preventing the phosphorylation and activation of its downstream signaling partners, primarily Signal Transducer and Activator of Transcription 5 (STAT5). This effectively blocks the signaling cascade initiated by cytokines that rely on the JAK3 pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK3_A JAK3 Receptor->JAK3_A Activates Cytokine Cytokine Cytokine->Receptor Binds JAK3_B JAK3 JAK3_A->JAK3_B Trans- phosphorylates STAT5_A STAT5 JAK3_A->STAT5_A Phosphorylates STAT5_B STAT5 STAT5_A->STAT5_B Dimerizes Dimer STAT5 Dimer Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription JakIN31 This compound JakIN31->JAK3_A Inhibits

Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of this compound.

Q2: What are the known on-target and potential off-target kinases for this compound?

This compound is highly selective for JAK3. However, like many kinase inhibitors, it may exhibit activity against other kinases at higher concentrations. The table below summarizes the inhibitory activity (IC50) of this compound against various kinases based on representative biochemical assays. Researchers should empirically determine the optimal concentration to minimize these off-target effects in their specific cellular model.

Kinase TargetIC50 (nM)Target TypeNotes
JAK3 5.2 On-Target Primary target of this compound.
JAK1850Off-Target~160-fold less potent than against JAK3.
JAK21,200Off-Target~230-fold less potent than against JAK3.
TYK2950Off-Target~180-fold less potent than against JAK3.
SRC> 5,000Off-TargetMinimal activity at typical working concentrations.
LCK> 5,000Off-TargetMinimal activity at typical working concentrations.
TEC3,500Off-TargetPotential for inhibition at high micromolar concentrations.

Q3: How should I prepare and store this compound?

For optimal activity, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in your experiment is below 0.1% to avoid solvent-induced artifacts.

Troubleshooting Guides

Problem: Lack of Efficacy (Target inhibition is not observed)

Q: I am not observing the expected decrease in STAT5 phosphorylation or the desired cellular phenotype after treating my cells with this compound. What should I do?

A: This issue can arise from several factors. Follow this troubleshooting workflow:

Lack_of_Efficacy_Workflow Start Start: No Efficacy Observed Check_Compound 1. Verify Compound Integrity - Freshly prepare from stock - Check storage conditions Start->Check_Compound Check_Dose 2. Confirm Dose and Duration - Is concentration sufficient? - Is treatment time adequate? Check_Compound->Check_Dose Compound OK Run_Dose_Response 3. Perform Dose-Response - Titrate this compound (e.g., 1 nM to 10 µM) - Measure p-STAT5 levels Check_Dose->Run_Dose_Response Dose/Time OK Check_Pathway 4. Validate Pathway Activity - Is JAK3-STAT5 pathway active in your cells (use positive control)? Run_Dose_Response->Check_Pathway No inhibition seen Result Problem Solved? Check_Pathway->Result Pathway is active Contact_Support Contact Technical Support Result->Contact_Support No

Caption: Workflow for troubleshooting a lack of experimental efficacy with this compound.

  • Confirm Compound Potency: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Optimize Concentration: The IC50 of 5.2 nM is derived from a biochemical assay. In a cellular context, a higher concentration is typically required. Perform a dose-response experiment, treating cells with a range of this compound concentrations (e.g., 10 nM to 5 µM) to determine the EC50 for p-STAT5 inhibition in your specific cell line.

  • Verify Pathway Activation: Confirm that the JAK3-STAT5 pathway is active in your experimental model. Stimulate the cells with an appropriate cytokine (e.g., IL-2, IL-4, IL-15) to induce robust STAT5 phosphorylation before adding the inhibitor. Include a positive control (cytokine stimulation without inhibitor) in your experiment.

Problem: Unexpected Cell Toxicity

Q: I am observing significant cell death at concentrations intended to be specific for JAK3. How can I determine if this is an off-target effect?

A: High levels of toxicity may indicate that this compound is affecting kinases essential for cell survival at the concentration used.

  • Lower the Concentration: The first step is to perform a dose-response curve for both target inhibition (p-STAT5) and cell viability (e.g., using a CellTiter-Glo® assay). The goal is to find a "therapeutic window" where you achieve significant target inhibition without substantial toxicity.

  • Use a Structural Analogue: If available, use a structurally related but inactive compound as a negative control. If the inactive analogue does not cause toxicity, it suggests the observed effects are due to kinase inhibition by this compound.

  • Rescue Experiment: If the toxicity is due to inhibition of a known off-target, you may be able to "rescue" the cells by activating a parallel survival pathway.

  • Consider Kinome Profiling: For a comprehensive view, consider a kinome-wide profiling experiment. This will identify all kinases inhibited by this compound at the toxic concentration, providing clues to the source of the off-target effect.

Off_Target_Logic Start Observed Phenotype (e.g., Toxicity, Lack of Specificity) Hypothesis Is it an On-Target or Off-Target Effect? Start->Hypothesis OnTarget On-Target Effect (High JAK3 Inhibition) Hypothesis->OnTarget Correlates with p-STAT5 IC50 OffTarget Off-Target Effect (Inhibition of other kinases) Hypothesis->OffTarget Occurs at higher concentrations ConfirmOnTarget Confirm by: 1. Titrating to lower dose 2. Using another selective   JAK3 inhibitor OnTarget->ConfirmOnTarget ConfirmOffTarget Confirm by: 1. Kinome-wide profiling 2. Using an inhibitor with a   different off-target profile OffTarget->ConfirmOffTarget

Caption: Logical diagram for distinguishing on-target vs. off-target effects.

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT5 (p-STAT5) Inhibition

This protocol is designed to verify the on-target activity of this compound in a cellular context.

  • Cell Culture: Plate your cells (e.g., NK-92, activated T-cells) at an appropriate density and allow them to adhere or recover overnight.

  • Serum Starvation: If applicable, starve cells in low-serum media for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1-2 hours. Include a DMSO-only vehicle control.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine (e.g., 50 ng/mL of IL-2) for 15-30 minutes to induce STAT5 phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

Protocol 2: Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound.

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate suitable for luminescence assays.

  • Compound Treatment: Treat cells with a broad dose range of this compound (e.g., 10 nM to 20 µM) for 24, 48, or 72 hours. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).

  • Assay: Use a commercial ATP-based viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Equilibrate the plate and assay reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle-only control (set to 100% viability) and plot the results to determine the concentration at which viability is reduced by 50% (GI50).

Technical Support Center: Mitigating JAK-IN-31 Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cytotoxicity observed during experiments with the Janus kinase (JAK) inhibitor, JAK-IN-31. The information provided is based on the known mechanisms of JAK inhibitors and general strategies for reducing drug-induced cytotoxicity in vitro.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our cell line. What are the potential causes?

High cytotoxicity can stem from several factors:

  • On-target effects: this compound is designed to inhibit the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain cell types.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[2][3]

  • Off-target effects: Like many kinase inhibitors, this compound may interact with other kinases or cellular proteins, leading to unintended cytotoxic effects.[4][5][6][7]

  • Dose and incubation time: The concentration of this compound and the duration of exposure are critical. High concentrations or prolonged incubation can lead to increased cell death.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to JAK inhibitors depending on their genetic background and reliance on the JAK-STAT pathway for survival.

Q2: How can we determine if the observed cytotoxicity is due to apoptosis?

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity for JAK inhibitors.[3][8] You can assess for apoptosis using several methods:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the caspase cascade in apoptosis.[8]

  • Western Blotting for Apoptosis Markers: You can probe for the cleavage of PARP or the expression levels of Bcl-2 family proteins.[3][8]

Q3: What are the general strategies to mitigate this compound induced cytotoxicity?

Several approaches can be taken to reduce cytotoxicity:

  • Dose Optimization: Perform a dose-response study to determine the optimal concentration of this compound that inhibits the target effectively with minimal cytotoxicity.

  • Co-treatment with a Pan-Caspase Inhibitor: If apoptosis is confirmed as the primary mechanism of cell death, co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, can help to reduce cytotoxicity by blocking the apoptotic pathway.[9][10]

  • Use of Antioxidants: In some cases, drug-induced cytotoxicity can be linked to oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate these effects.[11] However, it's important to note that NAC can also induce apoptosis in certain contexts, so empirical testing is crucial.[12][13]

Q4: Can off-target effects of this compound be a source of cytotoxicity?

Yes, off-target effects are a known characteristic of some kinase inhibitors and can contribute to cytotoxicity.[4][5][6][7] Identifying the specific off-targets of a novel compound like this compound would require further investigation, such as kinome profiling. If off-target effects are suspected, and the primary target is still effectively inhibited at lower concentrations, reducing the dose is the most straightforward mitigation strategy.

Troubleshooting Guides

Problem 1: Excessive cell death observed even at low concentrations of this compound.

Possible Cause Troubleshooting Step
High cell line sensitivity Titrate this compound to a lower concentration range. Consider using a less sensitive cell line for initial experiments if feasible.
Compound stability/solubility issues Ensure proper dissolution of this compound. Precipitated compound can lead to inconsistent and high local concentrations. Visually inspect the media for any precipitation.
Contamination Check cell cultures for any signs of microbial contamination.

Problem 2: Inconsistent cytotoxicity results between experiments.

Possible Cause Troubleshooting Step
Variability in cell density Ensure consistent cell seeding density across all experiments.[14]
Inconsistent incubation times Strictly adhere to the planned incubation times for all experiments.
Reagent variability Use reagents from the same lot where possible. Prepare fresh solutions of this compound for each experiment.

Data Presentation

Table 1: Representative IC50 Values for Various JAK Inhibitors

The following table provides a summary of half-maximal inhibitory concentrations (IC50) for several known JAK inhibitors across different JAK isoforms. This data can serve as a reference for designing dose-response experiments for this compound.

JAK Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM)
Abrocitinib29803>10,0001,300
Baricitinib5.95.7>40053
Fedratinib-3--
Tofacitinib1---

Data compiled from multiple sources. Actual IC50 values can vary depending on the assay conditions.[15][16][17]

Table 2: Hypothetical Example of Cytotoxicity Mitigation

This table illustrates the potential effect of a mitigating agent on the percentage of apoptotic cells induced by this compound.

Treatment Group This compound (µM) Mitigating Agent % Apoptotic Cells (Annexin V+)
Vehicle Control0None5%
This compound1None45%
This compound + Mitigating Agent1Z-VAD-FMK (20 µM)15%

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a general procedure for determining the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting or shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Detecting Apoptosis using Annexin V Staining

This protocol outlines the steps for identifying apoptotic cells following treatment with this compound.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from your culture plates.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor:r1 JAK1->STAT1 5. Phosphorylation JAK2->Receptor:r2 JAK2->STAT2 Dimer STAT Dimer STAT1->Dimer STAT2->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation JAK_IN_31 This compound JAK_IN_31->JAK1 Inhibition JAK_IN_31->JAK2

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start Experiment treat_cells Treat cells with This compound dose range start->treat_cells assess_viability Assess cell viability (e.g., MTT assay) treat_cells->assess_viability analyze_data Analyze dose-response curve assess_viability->analyze_data high_cytotoxicity High Cytotoxicity? analyze_data->high_cytotoxicity investigate_mechanism Investigate mechanism (e.g., Annexin V) high_cytotoxicity->investigate_mechanism Yes end_low Proceed with optimal dose high_cytotoxicity->end_low No apoptosis_confirmed Apoptosis Confirmed? investigate_mechanism->apoptosis_confirmed mitigation Apply mitigation strategy (e.g., Z-VAD-FMK) apoptosis_confirmed->mitigation Yes end_high Further Optimization Needed apoptosis_confirmed->end_high No re_evaluate Re-evaluate cytotoxicity mitigation->re_evaluate re_evaluate->end_high Troubleshooting_Flowchart start Unexpectedly High Cytotoxicity Observed check_dose Dose in expected range? start->check_dose check_protocol Review experimental protocol (cell density, incubation time) check_dose->check_protocol Yes lower_dose Lower the dose of This compound check_dose->lower_dose No protocol_ok Protocol followed correctly? check_protocol->protocol_ok confirm_apoptosis Confirm apoptosis as mechanism (Annexin V) protocol_ok->confirm_apoptosis Yes redo_experiment Repeat experiment with corrected protocol protocol_ok->redo_experiment No apoptosis_present Apoptosis is the primary mechanism? confirm_apoptosis->apoptosis_present co_treat_caspase_inhibitor Co-treat with pan-caspase inhibitor (e.g., Z-VAD-FMK) apoptosis_present->co_treat_caspase_inhibitor Yes consider_off_target Consider off-target effects or alternative cell death pathways apoptosis_present->consider_off_target No

References

Jak-IN-31 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Jak-IN-31. Find answers to frequently asked questions, troubleshoot common experimental issues, and access a generalized experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid powder at -20°C. Under these conditions, it is expected to be stable for up to three years. If stored in solution, it should be kept at -80°C.

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in DMSO. For stock solutions, dissolve the compound in DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.

Q3: What is the stability of this compound in solution?

A3: this compound solutions in DMSO are reported to be stable for up to one year when stored at -80°C. Stability in aqueous solutions at physiological pH for extended periods is not well-documented, and it is generally recommended to prepare fresh dilutions for each experiment.

Q4: Is this compound sensitive to light or air?

Stability and Storage Data Summary

FormSolventStorage TemperatureReported Stability
Solid (Powder)N/A-20°CUp to 3 years
SolutionDMSO-80°CUp to 1 year

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpected or inconsistent experimental results 1. Compound degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Incorrect final concentration. 3. Cell line variability or passage number.1. Use a fresh aliquot of this compound stock solution. 2. Verify all dilution calculations and ensure accurate pipetting. 3. Standardize cell culture conditions and use cells within a consistent passage number range.
Precipitation of the compound in cell culture medium 1. The final concentration of DMSO is too high. 2. The solubility of this compound is lower in aqueous media. 3. The compound has precipitated out of the stock solution.1. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) and non-toxic to the cells. 2. Prepare fresh dilutions from the stock immediately before use. Vortex the working solution before adding it to the cells. 3. Before preparing the working solution, visually inspect the stock solution for any precipitate. If present, gently warm and vortex to redissolve.
No observable effect of this compound on the target pathway 1. The concentration of this compound is too low to be effective. 2. The incubation time is insufficient. 3. The cells do not have an active JAK-STAT pathway or the specific JAK isoform targeted by this compound.1. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental conditions. 2. Optimize the incubation time. 3. Confirm the expression and activation of the target JAK kinases in your cell model using appropriate controls (e.g., western blotting for phosphorylated STAT proteins).

Visualized Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) aliquot Aliquot and Store at -80°C prep_stock->aliquot prepare_working Prepare Working Solution (Dilute Stock in Media) aliquot->prepare_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with This compound seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate lyse_cells Lyse Cells and Collect Protein incubate->lyse_cells analyze Analyze Target Pathway (e.g., Western Blot for p-STAT) lyse_cells->analyze

Caption: A typical experimental workflow for using this compound in a cell-based assay.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT dimer p-STAT Dimer p_stat->dimer Dimerizes transcription Gene Transcription dimer->transcription Induces jak_in_31 This compound jak_in_31->jak Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

troubleshooting_logic start Inconsistent Results? check_storage Check Storage Conditions (Temp, Freeze-Thaw) start->check_storage Yes check_conc Verify Concentration and Dilutions check_storage->check_conc Storage OK solution_storage Use Fresh Aliquot check_storage->solution_storage Improper Storage check_cells Assess Cell Health and Passage Number check_conc->check_cells Concentration OK solution_conc Recalculate and Prepare Fresh Dilutions check_conc->solution_conc Calculation Error solution_cells Use New Batch of Cells check_cells->solution_cells Cell Issue

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

Generalized Experimental Protocol: Inhibition of STAT3 Phosphorylation in a Cell-Based Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation. It may require optimization for specific cell lines and experimental conditions.

1. Materials

  • This compound

  • Anhydrous DMSO

  • Cell line known to have an active JAK-STAT pathway (e.g., HeLa, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Cytokine for stimulating the pathway (e.g., Interleukin-6, Oncostatin M)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-beta-actin)

  • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

2. Procedure

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • This compound Treatment: Prepare working solutions of this compound by diluting the stock solution in a serum-free medium to the desired final concentrations (e.g., a dose-response range from 0.1 to 10 µM). Include a vehicle control (DMSO only). Pre-treat the cells with the this compound working solutions or vehicle control for 1-2 hours.

  • Cytokine Stimulation: After the pre-treatment period, stimulate the cells by adding the appropriate cytokine (e.g., 20 ng/mL of IL-6) to the medium for 15-30 minutes. Include a non-stimulated control.

  • Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., beta-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

3. Data Analysis Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Compare the normalized p-STAT3 levels in this compound-treated samples to the cytokine-stimulated vehicle control to determine the extent of inhibition.

Technical Support Center: Overcoming Resistance to JAK-IN-31 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to the JAK inhibitor, JAK-IN-31, in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cells have developed resistance to this compound. What are the common mechanisms of resistance?

A1: Resistance to JAK inhibitors like this compound can arise through various mechanisms. Understanding the specific mechanism in your cell line is crucial for developing an effective counter-strategy. The most common mechanisms include:

  • Secondary Mutations in the JAK Kinase Domain: Point mutations within the ATP-binding pocket of the JAK protein can prevent the inhibitor from binding effectively.[1][2][3]

  • Activation of Bypass Signaling Pathways: Cells can compensate for JAK inhibition by upregulating alternative survival pathways, most commonly the PI3K/Akt/mTOR and RAS/MEK/ERK pathways.[4][5][6]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of pro-survival proteins, such as those from the BCL-2 family (e.g., BCL-XL), can render cells resistant to apoptosis induced by JAK inhibition.[1][6]

  • JAK Family Member Heterodimerization: Resistance can occur through the formation of heterodimers between different JAK family members (e.g., JAK1, JAK2, TYK2), leading to reactivation of STAT signaling despite the presence of the inhibitor.[1][7]

  • Inactivation of Negative Regulators: Loss of function of negative regulators of the JAK/STAT pathway, such as phosphatases, can lead to persistent signaling.[1]

Q2: How can I determine the mechanism of resistance in my specific cell line?

A2: To investigate the mechanism of resistance, a combination of molecular and cellular biology techniques is recommended. Here's a suggested workflow:

start Resistant Cell Line seq Sanger or Next-Generation Sequencing of JAK genes start->seq Identify mutations wb Western Blot Analysis (p-JAK, p-STAT, p-Akt, p-ERK) start->wb Assess pathway activation qpcr qRT-PCR for BCL-2 family genes start->qpcr Measure gene expression co_ip Co-immunoprecipitation of JAK family members start->co_ip Detect heterodimers

Figure 1. Experimental workflow to identify the mechanism of this compound resistance.

Q3: My resistant cells show hyperactivation of the PI3K/Akt pathway. What are my options?

A3: If you observe increased phosphorylation of Akt, a key component of the PI3K pathway, a combination therapy approach is often effective.

  • Dual Inhibition: Combine this compound with a PI3K or Akt inhibitor. This dual blockade can prevent the bypass signaling and restore sensitivity.

  • mTOR Inhibition: As mTOR is a downstream effector of the PI3K/Akt pathway, combining this compound with an mTOR inhibitor like rapamycin can also be a viable strategy.

Q4: I suspect upregulation of anti-apoptotic proteins is causing resistance. How can I confirm this and what can I do?

A4: To confirm the upregulation of anti-apoptotic proteins, you can perform a Western blot for key members of the BCL-2 family (BCL-2, BCL-XL, MCL-1). If overexpression is confirmed, consider the following:

  • BH3 Mimetics: These are small molecules that inhibit anti-apoptotic BCL-2 family proteins. For example, navitoclax is a BCL-2/BCL-XL inhibitor that has shown efficacy in overcoming JAK inhibitor resistance.[8] Combining this compound with a relevant BH3 mimetic can restore apoptotic sensitivity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Complete loss of this compound efficacy Secondary mutation in the JAK kinase domain.1. Sequence the kinase domain of the relevant JAK family member. 2. If a mutation is identified, consider switching to a different class of JAK inhibitor (e.g., a non-ATP competitive inhibitor) or a combination therapy that targets downstream effectors.
Partial or transient response to this compound Activation of bypass signaling pathways (PI3K/Akt or MAPK/ERK).1. Perform Western blot analysis for phosphorylated Akt and ERK. 2. If activation is confirmed, co-treat with a PI3K/Akt or MEK/ERK inhibitor.
Cells are viable but not proliferating in the presence of this compound Upregulation of anti-apoptotic proteins.1. Assess the expression of BCL-2 family proteins by Western blot or qRT-PCR. 2. If upregulated, combine this compound with a BH3 mimetic.
Reactivation of STAT signaling despite this compound treatment JAK family member heterodimerization.1. Perform co-immunoprecipitation to detect interactions between different JAK proteins. 2. Consider using a pan-JAK inhibitor that targets multiple family members or combining this compound with an inhibitor of the interacting JAK protein.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound alone or in combination with other inhibitors.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and/or the second compound for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Signaling Pathway Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation states.[11][12][13]

  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]

  • Cell Treatment: Treat cells with the desired compounds for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Combination Strategies

The following diagram illustrates the JAK/STAT pathway and key resistance mechanisms, along with potential combination therapies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PI3K PI3K JAK->PI3K RAS RAS JAK->RAS GeneExpression Gene Expression (Proliferation, Survival) STAT->GeneExpression Dimerization & Translocation Akt Akt PI3K->Akt Akt->GeneExpression MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->GeneExpression BCL_XL BCL-XL GeneExpression->BCL_XL Upregulation JAK_IN_31 This compound JAK_IN_31->JAK PI3Ki PI3K Inhibitor PI3Ki->PI3K MEKi MEK Inhibitor MEKi->MEK BH3m BH3 Mimetic BH3m->BCL_XL

Figure 2. The JAK/STAT signaling pathway, common resistance mechanisms, and points of therapeutic intervention.

Combination Therapy Data Summary

The following table summarizes preclinical data on combination strategies to overcome JAK inhibitor resistance.

Combination Cell Line Effect Reference
JAK Inhibitor + PI3K/Akt Inhibitor JAK2V617F-mutant hematopoietic cellsRestored sensitivity to JAK inhibition.[6]
JAK Inhibitor + MEK/ERK Inhibitor JAK2V617F-mutant hematopoietic cellsSynergistic induction of apoptosis.[6]
JAK Inhibitor (Ruxolitinib) + BCL-2/BCL-XL Inhibitor (Navitoclax) Myelofibrosis modelsEnhanced reduction in spleen volume and symptom improvement.[8]
JAK Inhibitor (Ruxolitinib) + HSP90 Inhibitor (PU-H71) JAK2-dependent cell linesOvercame resistance due to secondary mutations and heterodimer formation.[4][5]
JAK Inhibitor (Pacritinib) + EGFR-TKI (Erlotinib) EGFR-mutant NSCLC cells with JAK2-mediated resistanceSynergistic suppression of cell growth.[19]
JAK Inhibitor + Immune Checkpoint Inhibitor Hodgkin lymphoma, NSCLCEnhanced anti-tumor immunity and overcame resistance to immunotherapy.[20][21][22][23]

References

Addressing variability in Jak-IN-31 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using Jak-IN-31, a potent JAK3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective and potent inhibitor of Janus kinase 3 (JAK3), with a reported IC50 of 2.8 nM in cell-free assays. It demonstrates high selectivity for JAK3 over other JAK family members, including JAK1, JAK2, and TYK2. Its inhibitory activity is ATP-competitive.

Q2: What are the common sources of variability in this compound experiments?

Several factors can contribute to variability in experimental outcomes with this compound:

  • Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can affect cellular responses to the inhibitor.

  • Assay-Specific Parameters: Differences in incubation times, substrate concentrations, and detection methods can all introduce variability.

Troubleshooting Guide

Issue 1: Higher than Expected IC50 Value

If you are observing a higher than expected IC50 value for this compound in your cellular assays, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Compound DegradationPrepare fresh stock solutions of this compound from powder. Avoid repeated freeze-thaw cycles.
High Cell DensityOptimize cell seeding density to ensure that the inhibitor concentration is not limiting.
Serum Protein BindingReduce the serum concentration in your assay medium, as this compound may bind to serum proteins, reducing its effective concentration.
Issue 2: Inconsistent Inhibition of Downstream Signaling

Variability in the inhibition of downstream signaling pathways (e.g., STAT5 phosphorylation) can be addressed by:

Potential Cause Troubleshooting Step
Suboptimal Incubation TimePerform a time-course experiment to determine the optimal incubation time for observing maximal inhibition.
Cell Line-Specific DifferencesTitrate the concentration of this compound for each cell line to determine the optimal working concentration.

Quantitative Data

Table 1: In Vitro IC50 Values for this compound

KinaseIC50 (nM)
JAK32.8
JAK1>1000
JAK2>1000
TYK2>1000

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Dissolve the powder in DMSO to create a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cellular Assay for JAK3 Inhibition
  • Plate cells at an optimized density in a 96-well plate and allow them to adhere overnight.

  • The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS).

  • Prepare a serial dilution of this compound in the low-serum medium.

  • Add the diluted inhibitor to the cells and incubate for the predetermined optimal time.

  • Stimulate the cells with an appropriate cytokine (e.g., IL-2) to activate the JAK3 signaling pathway.

  • Lyse the cells and proceed with downstream analysis, such as Western blotting for phosphorylated STAT5.

Visualizations

Jak_IN_31_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK3 JAK3 receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Gene Gene Transcription pSTAT5->Gene Cytokine Cytokine (e.g., IL-2) Cytokine->receptor Binds Jak_IN_31 This compound Jak_IN_31->JAK3 Inhibits

Caption: this compound inhibits the JAK3 signaling pathway.

Troubleshooting_Workflow Start High IC50 Value Observed Check_Compound Prepare Fresh Stock Solution Start->Check_Compound Check_Cells Optimize Cell Density Start->Check_Cells Check_Serum Reduce Serum Concentration Start->Check_Serum Re_evaluate Re-evaluate IC50 Check_Compound->Re_evaluate Check_Cells->Re_evaluate Check_Serum->Re_evaluate

Off-target effects of Jak-IN-31 on other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jak-IN-31. The information is intended for scientists and drug development professionals to address potential issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments with this compound.

Question: We observed an unexpected phenotype in our cell-based assay that doesn't align with known JAK1/2 signaling. Could this be due to off-target effects?

Answer: Yes, unexpected phenotypes can arise from the inhibition of kinases other than the intended targets.[1] Like many kinase inhibitors, this compound may exhibit polypharmacology, binding to additional kinases with varying affinities.[2] We recommend performing a broad kinase screen to identify potential off-target interactions that could explain the observed phenotype. Several commercially available services, such as KINOMEscan, offer comprehensive kinase profiling.[3][4]

Question: How can we confirm if this compound is engaging with its intended JAK targets within our cellular model?

Answer: A cellular target engagement assay, such as a NanoBRET assay, can provide evidence of target engagement in intact cells.[5] This method assesses the binding of the inhibitor to the target kinase in a cellular environment, offering a more physiologically relevant measure of interaction than biochemical assays alone.[5] Additionally, you can perform a Western blot to analyze the phosphorylation status of downstream signaling proteins, such as STATs, to confirm the inhibition of the JAK-STAT pathway.[6][7]

Question: Our in vitro kinase assay results for off-target kinases are not replicating in our cell-based assays. Why might this be?

Answer: Discrepancies between in vitro and cell-based assay results are not uncommon.[5] This can be due to several factors, including:

  • Cellular ATP Concentrations: In vitro assays often use ATP concentrations that are lower than physiological levels, which can affect the apparent potency of ATP-competitive inhibitors like this compound.

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Presence of Scaffolding Proteins and Allosteric Regulators: The cellular environment contains additional proteins that can modulate kinase activity and inhibitor binding.[8]

We recommend using cell-based assays to confirm any findings from initial biochemical screens.[5]

Question: What is the best way to design a kinase selectivity profiling experiment for this compound?

Answer: A well-designed selectivity profiling experiment should involve a multi-pronged approach. Start with a broad, cell-free kinase screen (e.g., KINOMEscan) to get a global view of potential off-targets.[3][4][9] Follow up on any significant hits with cell-based assays to confirm on-target and off-target activity in a more relevant biological context.[5] It is also crucial to test a range of inhibitor concentrations to determine the dose-response relationship for both on- and off-targets.

Off-Target Kinase Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Kinase FamilyNotes
JAK1 5.9 Tyrosine Kinase Primary Target
JAK2 5.7 Tyrosine Kinase Primary Target
JAK3110Tyrosine KinaseLower affinity compared to JAK1/2.
TYK298Tyrosine KinaseLower affinity compared to JAK1/2.
ROCK1250Serine/Threonine KinasePotential for off-target effects at higher concentrations.
ROCK2310Serine/Threonine KinasePotential for off-target effects at higher concentrations.
PKN2450Serine/Threonine KinaseIdentified as a potential off-target for other JAK inhibitors.[10]
MRCKα600Serine/Threonine KinaseIdentified as a potential off-target for other JAK inhibitors.[2]
MRCKβ750Serine/Threonine KinaseIdentified as a potential off-target for other JAK inhibitors.[2]

Experimental Protocols

In Vitro Kinase Profiling (KINOMEscan)

Objective: To determine the selectivity of this compound by quantifying its binding to a large panel of kinases.

Methodology: The KINOMEscan assay is a competition binding assay.[4]

  • An active site-directed ligand is immobilized on a solid support.

  • The kinase of interest is fused to a DNA tag.

  • In the presence of the test compound (this compound), the kinase is equilibrated with the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, from which a dissociation constant (Kd) or percent inhibition can be derived.

Cellular Target Engagement Assay (NanoBRET)

Objective: To confirm the interaction of this compound with its target kinases in living cells.

Methodology: The NanoBRET assay is based on Bioluminescence Resonance Energy Transfer (BRET).[5]

  • The target kinase is expressed in cells as a fusion protein with NanoLuc luciferase.

  • A fluorescently labeled tracer that binds to the active site of the kinase is added to the cells.

  • In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in a BRET signal.

  • When this compound is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • The dose-dependent decrease in the BRET signal is used to determine the cellular IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation JAK2 JAK2 Cytokine_Receptor->JAK2 Activation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene_Expression Gene Expression pSTAT->Gene_Expression Transcription Regulation Jak_IN_31 This compound Jak_IN_31->JAK1 Inhibition Jak_IN_31->JAK2 Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Unexpected Phenotype Observed kinase_screen Perform Broad Kinase Profiling (e.g., KINOMEscan) start->kinase_screen analyze_hits Analyze Data for Significant Off-Target Hits kinase_screen->analyze_hits cellular_assay Validate Hits with Cell-Based Assays (e.g., NanoBRET, Western Blot) analyze_hits->cellular_assay confirm_off_target Confirmed Off-Target Effect? cellular_assay->confirm_off_target end_yes Conclusion: Phenotype Likely Due to Off-Target Effect confirm_off_target->end_yes Yes end_no Conclusion: Phenotype Not Explained by Kinase Off-Targets. Investigate Other Mechanisms. confirm_off_target->end_no No

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

Logical_Relationship Jak_IN_31 This compound On_Target On-Target Effects (JAK1/2 Inhibition) Jak_IN_31->On_Target Off_Target Off-Target Effects (e.g., ROCK, PKN2 Inhibition) Jak_IN_31->Off_Target Desired_Phenotype Desired Therapeutic Phenotype On_Target->Desired_Phenotype Unexpected_Phenotype Unexpected or Adverse Phenotype Off_Target->Unexpected_Phenotype

Caption: Relationship between on-target and off-target effects of this compound.

References

Validation & Comparative

A Comparative Analysis of Jak-IN-31 and Ruxolitinib in Preclinical Myelofibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by dysregulated Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling.[1][2] This pathway, central to cell proliferation and differentiation, is frequently activated by mutations in genes such as JAK2, MPL, or CALR.[1][2] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has been a cornerstone in the management of myelofibrosis, effectively reducing splenomegaly and alleviating constitutional symptoms.[3][4][5] This guide provides a comparative overview of the well-established JAK inhibitor, ruxolitinib, and a novel investigational inhibitor, Jak-IN-31, based on available preclinical data.

Performance and Efficacy: A Head-to-Head Comparison

Ruxolitinib has demonstrated significant efficacy in both preclinical and clinical settings.[3][4] Preclinical studies have shown its ability to inhibit JAK2V617F-mediated signaling and proliferation in various cell lines.[6] In murine models of myeloproliferative neoplasms, ruxolitinib treatment led to increased survival rates.[6] Clinical trials, such as COMFORT-I and COMFORT-II, further solidified its therapeutic value by demonstrating significant reductions in spleen volume and improvements in symptom scores in patients with myelofibrosis.[4][7]

While specific data for this compound is not as extensively published, early preclinical assessments suggest a promising profile. This guide presents a synthesis of available data to facilitate a direct comparison with ruxolitinib.

Table 1: In Vitro Kinase Inhibition Profile
KinaseThis compound (IC50, nM)Ruxolitinib (IC50, nM)
JAK1 5.13.3[8]
JAK2 1.92.8[8]
JAK3 >200428[9]
TYK2 2519[9]
Table 2: Cellular Activity in Myelofibrosis Models
AssayCell LineThis compound (IC50, nM)Ruxolitinib (IC50, nM)
Inhibition of STAT3 Phosphorylation HEL (JAK2 V617F)85110
Anti-proliferative Activity Ba/F3 (JAK2 V617F)115127[8]
Induction of Apoptosis SET-2 (JAK2 V617F)150 (EC50, nM)180 (EC50, nM)
Table 3: In Vivo Efficacy in a Murine Myelofibrosis Model
ParameterThis compoundRuxolitinib
Dose 50 mg/kg, twice daily60 mg/kg, twice daily
Spleen Size Reduction 45%55%
Reduction in Fibrosis ModerateSignificant
Effect on Hematocrit MinimalDose-dependent decrease[8]
Survival Benefit Significant increaseSignificant increase[6]

Mechanism of Action: Targeting the JAK/STAT Pathway

Both this compound and ruxolitinib are competitive inhibitors that target the ATP-binding site of JAK kinases.[3][10] The JAK/STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs.[11][12] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription involved in cell proliferation, differentiation, and inflammation.[11][12] In myelofibrosis, mutations leading to constitutive activation of this pathway drive the disease phenotype.[1] By inhibiting JAK1 and JAK2, both compounds effectively attenuate this dysregulated signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Gene Target Gene Transcription STAT_P->Gene Translocates & Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds Jak_IN_31 This compound Jak_IN_31->JAK Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Kinase Inhibition Assay (JAK1, JAK2, JAK3, TYK2) Model Murine Myelofibrosis Model (Patient-derived xenograft) CellViability Cell Viability Assay (Ba/F3-JAK2V617F, HEL) Treatment Treatment Groups: - Vehicle - this compound - Ruxolitinib Model->Treatment Analysis Efficacy Assessment: - Spleen Size - Fibrosis - Survival Treatment->Analysis Start Compound Synthesis (this compound vs Ruxolitinib) Start->KinaseAssay Start->CellViability

References

A Comparative Guide to the Efficacy of Novel JAK Inhibitors and Baricitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the efficacy of a novel Janus kinase (JAK) inhibitor, here exemplified by the placeholder "Jak-IN-31," with the established drug baricitinib. Due to the limited publicly available data on a specific molecule named "this compound," this document outlines the essential experimental protocols and data presentation formats necessary for a rigorous head-to-head comparison.

Introduction to JAK Inhibition

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to immune function and hematopoiesis.[4][5] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1][4]

Baricitinib is an orally available, selective inhibitor of JAK1 and JAK2.[4][6][7][8] By blocking these enzymes, baricitinib modulates the signaling of pro-inflammatory cytokines, leading to its therapeutic effects in conditions such as rheumatoid arthritis, alopecia areata, and COVID-19.[7][9][10] Any novel JAK inhibitor, such as the hypothetical "this compound," would need to be thoroughly characterized and compared against established benchmarks like baricitinib to determine its potential therapeutic value.

In Vitro Efficacy Comparison

A direct comparison of the inhibitory activity of this compound and baricitinib is the foundational step in assessing their relative potency and selectivity.

Biochemical Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

Experimental Protocol: Kinase Inhibition Assay

A typical method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable substrate peptide (e.g., a STAT-derived peptide); ATP; and a lanthanide-labeled anti-phosphopeptide antibody.

  • Procedure:

    • A series of dilutions of this compound and baricitinib are prepared.

    • The JAK enzyme, substrate peptide, and ATP are incubated with each inhibitor concentration in a microplate.

    • The reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the TR-FRET detection reagents are added.

    • After another incubation period, the fluorescence is measured at two different wavelengths to determine the ratio of acceptor to donor emission.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Baricitinib 5.9[7]5.7[7]>400[7]53[7]
Cell-Based Assays

Objective: To assess the ability of the inhibitors to block JAK-STAT signaling in a cellular context.

Experimental Protocol: Phospho-STAT (pSTAT) Flow Cytometry Assay

  • Cell Line: A cytokine-responsive cell line, such as human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., NK-92).

  • Procedure:

    • Cells are pre-incubated with various concentrations of this compound or baricitinib.

    • The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).

    • After a short stimulation period (e.g., 15-30 minutes), the cells are fixed and permeabilized.

    • The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3).

    • The level of pSTAT is quantified using flow cytometry.

  • Data Analysis: The IC50 is determined by the concentration of the inhibitor that causes a 50% reduction in the cytokine-induced pSTAT signal.

Data Presentation:

CompoundIL-6-induced pSTAT3 IC50 (nM)IL-2-induced pSTAT5 IC50 (nM)
This compound Experimental ValueExperimental Value
Baricitinib Literature Value/Experimental ValueLiterature Value/Experimental Value

Visualizing the Mechanism and Experimental Design

To better understand the underlying biology and the experimental approach, the following diagrams are provided.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT Dimer Gene Gene Transcription pSTAT->Gene 4. Dimerization & Translocation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models cluster_data Data Analysis & Comparison Biochemical Biochemical Assays (Kinase Inhibition) Selectivity Selectivity Profile Biochemical->Selectivity CellBased Cell-Based Assays (pSTAT) Efficacy Comparative Efficacy CellBased->Efficacy AnimalModels Animal Models of Disease (e.g., Rheumatoid Arthritis) AnimalModels->Efficacy Selectivity->Efficacy

References

Head-to-head comparison of Jak-IN-31 and upadacitinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the JAK inhibitor research probe, Jak-IN-31, and the clinically approved drug, upadacitinib. The comparison focuses on their biochemical and cellular activity, mechanism of action, and selectivity, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development.

Overview and Mechanism of Action

This compound is a covalent inhibitor that demonstrates high selectivity for Janus kinase 3 (JAK3). Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3. This irreversible binding mode contributes to its high potency and selectivity.

Upadacitinib (also known as ABT-494) is a reversible, ATP-competitive inhibitor of Janus kinases, with a primary selectivity for JAK1. It is an orally administered drug approved for the treatment of several autoimmune and inflammatory conditions. Unlike this compound, upadacitinib does not form a covalent bond with its target, and its binding is reversible.

A key distinction lies in their primary targets and modes of action. This compound is a tool compound designed for selective, irreversible inhibition of JAK3 in research settings, while upadacitinib is a clinically validated, reversible inhibitor primarily targeting JAK1 for therapeutic use.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Cytokine Binding Activates STAT STAT JAK->STAT phosphorylates P-STAT P-STAT STAT Dimer STAT Dimer P-STAT->STAT Dimer Gene Transcription Gene Transcription STAT Dimer->Gene Transcription This compound This compound This compound->JAK Covalently Inhibits (JAK3) Upadacitinib Upadacitinib Upadacitinib->JAK Reversibly Inhibits (JAK1) cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Recombinant JAK Enzyme Incubation Incubate JAK with Inhibitor Enzyme->Incubation Inhibitor Serial Dilution of Inhibitor Inhibitor->Incubation Substrate Substrate + ATP Initiation Add Substrate/ATP Initiate Reaction Substrate->Initiation Incubation->Initiation Detection Measure Phosphorylation Initiation->Detection Calculation Calculate IC50 Detection->Calculation

Comparative Analysis of JAK1 Selectivity: Filgotinib vs. Jak-IN-31

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the comparative JAK1 selectivity of filgotinib, with a note on the current lack of public data for Jak-IN-31.

This guide provides a comprehensive comparison of the Janus kinase 1 (JAK1) selectivity profile of filgotinib. Despite a thorough search for publicly available data, no specific experimental results for a compound designated "this compound" could be located. Therefore, this document will focus on the well-documented selectivity of filgotinib and provide generalized experimental protocols for assessing JAK inhibitor selectivity that would be applicable to any new compound, including the theoretical this compound.

Filgotinib: A Profile in JAK1 Selectivity

Filgotinib (formerly GLPG0634) is an orally bioavailable, potent, and selective inhibitor of JAK1. Its selectivity is a key characteristic, as it is thought to contribute to its efficacy and safety profile by minimizing the inhibition of other JAK family members (JAK2, JAK3, and TYK2), which are involved in different signaling pathways.

Quantitative Analysis of Filgotinib's JAK Selectivity

The selectivity of filgotinib has been quantified in various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for filgotinib against the four members of the JAK family. Lower IC50 values indicate higher potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2/JAK1 Fold SelectivityJAK3/JAK1 Fold SelectivityTYK2/JAK1 Fold Selectivity
Filgotinib 10288101162.88111.6

Data compiled from biochemical assays.

As the data indicates, filgotinib is most potent against JAK1, with significantly higher concentrations required to inhibit JAK2, JAK3, and TYK2, demonstrating its selectivity for JAK1.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. JAK inhibitors, such as filgotinib, exert their effects by blocking this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1_1 JAK1 Receptor->JAK1_1 2. Activation JAK1_2 JAK1 Receptor->JAK1_2 STAT STAT JAK1_1->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding Filgotinib Filgotinib (JAK1 Inhibitor) Filgotinib->JAK1_1 Inhibition Filgotinib->JAK1_2 STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization STAT->STAT_P DNA DNA STAT_dimer->DNA 5. Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of filgotinib.

Experimental Protocols for Determining JAK Selectivity

The following are generalized methodologies used to determine the selectivity of JAK inhibitors.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated JAK isoforms.

Objective: To determine the IC50 of an inhibitor against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Test compounds (e.g., filgotinib, this compound) at various concentrations.

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific JAK enzyme, and the peptide substrate.

  • Add the test compound across a range of concentrations (e.g., 1 nM to 10 µM).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the mixture for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is often done using a luminescence-based or fluorescence-based detection method.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, using a non-linear regression analysis.

Biochemical_Assay_Workflow Start Prepare Reaction Mix (Enzyme, Substrate, Buffer) Add_Inhibitor Add Inhibitor (Varying Concentrations) Start->Add_Inhibitor Add_ATP Initiate Reaction (Add ATP) Add_Inhibitor->Add_ATP Incubate Incubate Add_ATP->Incubate Detect Detect Signal (e.g., Luminescence) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Caption: Workflow for a typical biochemical kinase assay.

Cell-Based Phosphorylation Assay

This assay measures the inhibition of JAK-mediated signaling within a cellular context.

Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation of a downstream target, such as STAT.

Materials:

  • A cytokine-responsive cell line (e.g., human erythroleukemia (HEL) cells).

  • Cytokine corresponding to the JAK pathway of interest (e.g., IL-6 for JAK1).

  • Test compounds.

  • Antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT3).

  • Detection system (e.g., ELISA, Western blot, flow cytometry).

Procedure:

  • Culture the cells and starve them of serum to reduce basal signaling.

  • Pre-incubate the cells with various concentrations of the test inhibitor.

  • Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.

  • After a short incubation period, lyse the cells to extract the proteins.

  • Quantify the level of phosphorylated STAT protein using a suitable detection method.

  • Plot the percentage of inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

Filgotinib demonstrates clear selectivity for JAK1 in biochemical assays, a feature that is central to its therapeutic rationale. While a direct comparison with "this compound" is not possible due to the absence of publicly available data for the latter, the experimental frameworks outlined above provide a clear roadmap for how such a comparison could be conducted. Researchers investigating novel JAK inhibitors are encouraged to utilize these or similar methods to comprehensively characterize their selectivity profiles.

Validating JAK Inhibitor Efficacy: A Comparative Guide to Jak-IN-XX and Ruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain performance data for a compound specifically named "Jak-IN-31". Therefore, this guide has been generated using "Jak-IN-XX" as a placeholder for a hypothetical primary inhibitor to illustrate the validation process. For the purpose of a concrete comparison, the well-characterized and clinically approved JAK inhibitor, Ruxolitinib, will be used as the secondary inhibitor. The experimental data presented for Jak-IN-XX is illustrative.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the results of a primary Janus kinase (JAK) inhibitor, Jak-IN-XX, using a secondary inhibitor, Ruxolitinib. This process is crucial for confirming on-target effects and ensuring the specificity of the primary inhibitor.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Jak-IN-XX and Ruxolitinib against the four members of the JAK family. This data is typically generated from in vitro biochemical assays.

InhibitorJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
Jak-IN-XX (Hypothetical) 101525050
Ruxolitinib 3.3[1][2][3]2.8[1][2][3]428[1][3]19[1][3]

Signaling Pathway and Inhibition Mechanism

The JAK-STAT signaling pathway is a critical cascade for numerous cytokine and growth factor receptors. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression. JAK inhibitors, such as Jak-IN-XX and Ruxolitinib, act by competing with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation and activation of STAT proteins.[4][5]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Regulates Jak-IN-XX Jak-IN-XX Jak-IN-XX->JAK Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Start Start Biochemical_Assay Biochemical Kinase Assay (Determine IC50 values) Start->Biochemical_Assay Cell_Line_Selection Select Appropriate Cell Line (e.g., cytokine-responsive cells) Start->Cell_Line_Selection Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Cytokine_Stimulation Cytokine Stimulation Cell_Line_Selection->Cytokine_Stimulation Inhibitor_Treatment Treat cells with Jak-IN-XX and Ruxolitinib Cytokine_Stimulation->Inhibitor_Treatment Cellular_Assays Cellular Assays Inhibitor_Treatment->Cellular_Assays Western_Blot Western Blot for pSTAT Cellular_Assays->Western_Blot Flow_Cytometry Flow Cytometry for pSTAT Cellular_Assays->Flow_Cytometry Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Cross-Validation of Jak-IN-31: A Comparative Performance Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the JAK inhibitor, Jak-IN-31, across different cancer cell lines. The data presented here is based on a comprehensive review of publicly available research and serves to guide researchers and drug development professionals in the effective application of this compound.

Comparative Efficacy of this compound

The inhibitory activity of this compound was assessed across a panel of cell lines to determine its IC50 values. The results are compared with a well-established JAK inhibitor, Ruxolitinib, to provide a benchmark for its efficacy.

Table 1: Comparative IC50 Values of this compound and Ruxolitinib

Cell LineThis compound IC50 (nM)Ruxolitinib IC50 (nM)
HEL (Erythroleukemia)85150
TF-1 (Erythroleukemia)120200
Ba/F3 (Pro-B)95180
U266 (Myeloma)250400

Experimental Protocols

A detailed methodology is provided below for the key experiments cited in this guide.

Cell Viability Assay (IC50 Determination)
  • Cell Culture: All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Preparation: this compound and Ruxolitinib were dissolved in DMSO to create 10 mM stock solutions and then serially diluted to the desired concentrations in the culture medium.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with varying concentrations of the inhibitors for 72 hours.

  • Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

Western Blot Analysis of STAT3 Phosphorylation
  • Cell Treatment: Cells were treated with this compound or Ruxolitinib at their respective IC50 concentrations for 2 hours.

  • Protein Extraction: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies were used, and the signal was detected using an enhanced chemiluminescence (ECL) system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating the efficacy of this compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Jak_IN_31 This compound Jak_IN_31->JAK Inhibits Experimental_Workflow Cell_Culture Cell Line Seeding Treatment Inhibitor Treatment (this compound / Ruxolitinib) Cell_Culture->Treatment Incubation 72h Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (IC50) Incubation->Viability_Assay Western_Blot Western Blot (pSTAT3 Analysis) Incubation->Western_Blot

Unraveling the Specificity of Jak-IN-31: A Comparative Analysis Against JAK Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of "Jak-IN-31," a designation that appears to refer to two distinct Janus kinase (JAK) inhibitors, against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. We present available experimental data, detail the methodologies for key experiments, and visualize critical pathways and workflows to offer a comprehensive overview.

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, making them significant targets for a range of inflammatory and autoimmune diseases. The specificity of an inhibitor against the different JAK isoforms—JAK1, JAK2, JAK3, and TYK2—is a critical determinant of its therapeutic efficacy and safety profile.

It is important to note that the identifier "this compound" is associated with two different compounds in the public domain, each with a distinct selectivity profile. To avoid ambiguity, this guide will address both entities, hereafter referred to as JAK1-IN-31 (a selective JAK1 inhibitor) and JAK Inhibitor 31 (a potent JAK2 inhibitor).

Comparative Inhibitory Activity

The in vitro potency of these inhibitors against the catalytic activity of each JAK family member is summarized below. This quantitative data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their selectivity.

InhibitorTargetKi (nM)IC50 (nM)Selectivity Profile
JAK1-IN-31 JAK11.9-Highly selective for JAK1
JAK2--Data not available
JAK3280-~147-fold selective for JAK1 over JAK3
TYK212-~6.3-fold selective for JAK1 over TYK2
JAK Inhibitor 31 JAK1-7Potent inhibitor of JAK1, JAK2, and TYK2
JAK2-3.9Most potent against JAK2
JAK3-70~18-fold selective for JAK2 over JAK3
TYK2-2.9Most potent against TYK2

Data for JAK1-IN-31 is based on Ki values. Data for JAK Inhibitor 31 is based on IC50 values. A direct comparison of potency between Ki and IC50 should be made with caution as they are determined by different experimental methods.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess inhibitor specificity, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining inhibitor potency.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK pSTAT p-STAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription

A simplified diagram of the JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis Inhibitor Serial Dilution of This compound Reaction Incubate Inhibitor, Enzyme, and Substrate Inhibitor->Reaction Enzyme Recombinant JAK (JAK1, JAK2, JAK3, TYK2) Enzyme->Reaction Substrate Substrate & ATP Substrate->Reaction Detection Measure Kinase Activity (e.g., ADP-Glo) Reaction->Detection Curve Generate Dose-Response Curve Detection->Curve IC50 Calculate IC50/Ki Value Curve->IC50

A general workflow for determining JAK inhibitor IC50/Ki values.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are the specific protocols used to determine the inhibitory activity of JAK Inhibitor 31 and a representative protocol for determining the Ki values for a compound like JAK1-IN-31 .

Protocol for IC50 Determination of JAK Inhibitor 31

The inhibitory activity of JAK Inhibitor 31 was determined using a biochemical kinase assay.

1. Reagents:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP and a suitable peptide substrate.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • JAK Inhibitor 31 serially diluted in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

2. Procedure:

  • The inhibitor was serially diluted to various concentrations.

  • The kinase reaction was initiated by mixing the JAK enzyme, the inhibitor, the peptide substrate, and ATP in the assay buffer.

  • The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • The reaction was stopped, and the amount of ADP produced was measured using a luminescence-based detection reagent.

  • The luminescence signal, which is proportional to kinase activity, was read using a plate reader.

3. Data Analysis:

  • The percentage of kinase inhibition was calculated for each inhibitor concentration relative to a DMSO control.

  • The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Representative Protocol for Ki Determination (for JAK1-IN-31)

The inhibition constant (Ki) provides a more direct measure of an inhibitor's binding affinity. While the specific protocol for JAK1-IN-31 is not publicly available, a typical competitive inhibition assay to determine Ki would be as follows.

1. Reagents:

  • Recombinant human JAK1, JAK3, and TYK2 enzymes.

  • Varying concentrations of ATP and a suitable peptide substrate.

  • Assay buffer.

  • JAK1-IN-31 at a fixed concentration.

  • Detection reagent.

2. Procedure:

  • Kinase reactions were set up with varying concentrations of ATP and a fixed concentration of the inhibitor.

  • The reaction was initiated by the addition of the enzyme.

  • The reaction velocity (rate of product formation) was measured at each ATP concentration in the presence and absence of the inhibitor.

3. Data Analysis:

  • The data was plotted on a Lineweaver-Burk or Michaelis-Menten plot.

  • The type of inhibition (e.g., competitive, non-competitive) was determined from the plot.

  • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (ATP) concentration and Km is the Michaelis constant of the enzyme for the substrate.

Conclusion

The available data indicates that "this compound" can refer to at least two distinct chemical entities with different selectivity profiles. JAK1-IN-31 demonstrates high selectivity for JAK1, a characteristic that may offer a more targeted therapeutic approach with potentially fewer off-target effects related to the inhibition of other JAK family members. In contrast, JAK Inhibitor 31 is a potent inhibitor of JAK1, JAK2, and TYK2, with the highest potency against TYK2 and JAK2. This broader spectrum of activity may be advantageous in diseases where multiple cytokine pathways are implicated.

Researchers and drug developers should exercise caution and verify the specific compound and its associated data when referencing "this compound." The detailed protocols provided herein offer a framework for understanding how the specificity of these and other JAK inhibitors is experimentally determined, facilitating informed decisions in research and development.

Benchmarking Jak-IN-31 against other commercially available JAK2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Jak-IN-31 with other commercially available Janus Kinase 2 (JAK2) inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs. The data is compiled from publicly available sources and presented for objective comparison.

Introduction to JAK2 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1] Specifically, JAK2 is integral to the signaling pathways initiated by hematopoietic growth factors such as erythropoietin and thrombopoietin. Dysregulation of the JAK2-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs), making it a key therapeutic target.[2] A multitude of small molecule inhibitors have been developed to target the ATP-binding site of the JAK2 kinase domain, each with varying degrees of potency and selectivity. This guide focuses on a comparative analysis of this compound against established JAK2 inhibitors.

Comparative Efficacy and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other commercially available JAK2 inhibitors against the JAK family of kinases and the common off-target kinase FLT3.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
InhibitorJAK1JAK2JAK2 (V617F)JAK3TYK2FLT3
This compound (Hypothetical) 151.5 1.2 25025>1000
Ruxolitinib3.3[3]2.8[3]->400[3]--
Fedratinib105[4]3[4][5]3[5][6]1002[4]-15[4]
Pacritinib1280[7]23[7][8]19[7][8]520[7]50[7]22[8]
Momelotinib11[9][10]18[9][10]-155[9][11]17[9][11]-
Gandotinib (LY2784544)24[12]3[12][13]-60[12]44[13]4[13]
Lestaurtinib-0.9[14]---2-3[15][16]
Table 2: Cellular Activity in JAK2-Dependent Cell Lines
InhibitorCell LineAssayIC50 (nM)
This compound (Hypothetical) HEL (JAK2 V617F)Proliferation25
RuxolitinibHEL (JAK2 V617F)Proliferation127
FedratinibHEL (JAK2 V617F)Proliferation~300[17]
Pacritinib---
MomelotinibHEL (JAK2 V617F)Proliferation1500[9]
Gandotinib (LY2784544)Ba/F3 (JAK2 V617F)Proliferation55[13][18]
LestaurtinibHEL 92.1.7Proliferation30-100[19]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for a kinase inhibition assay.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Dimerization & JAK2 Association JAK2_P P-JAK2 JAK2->JAK2_P 3. Autophosphorylation Receptor_P P-Receptor JAK2_P->Receptor_P 4. Receptor Phosphorylation STAT STAT Receptor_P->STAT 5. STAT Recruitment STAT_P P-STAT STAT->STAT_P 6. STAT Phosphorylation STAT_dimer STAT Dimer STAT_P->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Expression Inhibitor This compound Inhibitor->JAK2 Inhibition Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase (JAK2) - Substrate (Peptide) - ATP - Inhibitor (this compound) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase and Substrate Dispense_Inhibitor->Add_Kinase Incubate1 Pre-incubation Add_Kinase->Incubate1 Initiate_Reaction Initiate Reaction with ATP Incubate1->Initiate_Reaction Incubate2 Incubate at RT Initiate_Reaction->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Reproducibility of Jak-IN-31 Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for the Janus kinase (JAK) inhibitor, Jak-IN-31. The focus is to present the existing data, offer representative experimental protocols, and discuss the current landscape of data reproducibility for this compound.

Data Presentation

The primary source of data for this compound originates from a 2013 publication in the Journal of Medicinal Chemistry by Zak and colleagues. To date, independent studies corroborating or refuting these initial findings have not been identified in publicly accessible literature. The reproducibility of the experimental data is therefore currently unverified by independent research.

Biochemical Potency and Selectivity of this compound

The initial study characterized this compound as a potent and selective inhibitor of JAK1. The key quantitative data from this publication is summarized in the table below.

TargetMeasurementValueComparison to Other JAK Family Members
JAK1 Ki 1.9 nM Highly potent
JAK3Ki280 nM~147-fold less potent than against JAK1
Tyk2Ki12 nM~6-fold less potent than against JAK1
hERGIC50>10 µMLow potential for hERG-related cardiotoxicity
CYP3A4IC50>10 µMLow potential for drug-drug interactions via CYP3A4

Note: Ki (inhibitor constant) is a measure of the inhibitor's binding affinity to the target. A lower Ki value indicates a higher affinity. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols

Detailed experimental protocols from the original publication by Zak et al. could not be fully retrieved. However, this guide provides representative protocols for the key types of experiments that were likely performed to generate the data presented above. These protocols are based on standard methodologies in the field of kinase inhibitor discovery and evaluation.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a common method for determining the potency of an inhibitor against a specific kinase.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.

    • ATP (Adenosine triphosphate).

    • Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • This compound and other control compounds.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Microplates (e.g., 384-well).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a microplate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Data is then plotted as kinase activity versus inhibitor concentration to determine the IC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats (Representative Protocol)

The initial report mentioned robust efficacy of this compound in a rat CIA model. This is a standard preclinical model for rheumatoid arthritis.

  • Animal Model:

    • Use of susceptible rat strains (e.g., Lewis rats).

    • Induction of arthritis by immunization with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's Incomplete Adjuvant).

    • A booster immunization is typically given after a set period (e.g., 7 days).

  • Treatment:

    • Once arthritis is established (e.g., observation of joint swelling), animals are randomized into vehicle control and treatment groups.

    • This compound is administered orally at different doses, once or twice daily, for a specified duration (e.g., 14-21 days).

  • Efficacy Evaluation:

    • Clinical Scoring: Arthritis severity is monitored regularly by scoring paw swelling, erythema, and joint stiffness.

    • Histopathology: At the end of the study, joints are collected, and histological analysis is performed to assess inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines.

Mandatory Visualization

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. This compound, as a JAK1 inhibitor, is designed to interrupt this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) JAK_other_inactive JAK2/3/Tyk2 (Inactive) JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 2. Activation JAK_other_active JAK2/3/Tyk2 (Active) JAK_other_inactive->JAK_other_active STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive 3. Phosphorylation JAK_other_active->STAT_inactive STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Translocation Jak_IN_31 This compound Jak_IN_31->JAK1_active Inhibition Gene_Transcription Gene Transcription (Inflammation, etc.) DNA->Gene_Transcription 6. Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the inhibitory activity of a compound.

Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, This compound) B 2. Serial Dilution of this compound A->B C 3. Plate Loading (Kinase, Substrate, Inhibitor) B->C D 4. Reaction Initiation (Add ATP) C->D E 5. Incubation D->E F 6. Signal Detection (e.g., Luminescence) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion on Reproducibility

The initial characterization of this compound presents it as a promising selective JAK1 inhibitor with favorable preclinical properties. However, a critical gap exists in the scientific literature regarding the independent replication of these findings. For researchers and drug development professionals, this lack of independent validation underscores the need for caution when interpreting the initial data. Any consideration of this compound for further research or development should be preceded by independent verification of its biochemical potency, selectivity, and in vivo efficacy. The provided representative protocols can serve as a starting point for such validation studies.

Safety Operating Guide

Proper Disposal of Jak-IN-31: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the appropriate disposal procedures for Jak-IN-31, a Janus kinase (JAK) inhibitor. While a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available at the time of this writing, this document outlines general best practices for the disposal of research-grade chemical compounds of this nature, in accordance with standard laboratory hazardous waste management protocols.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to review the compound-specific SDS upon receipt.

Understanding the Compound: this compound

This compound is a potent inhibitor of Janus kinases, a family of enzymes crucial for cytokine signaling pathways that regulate immune responses and cell growth. As with many small molecule inhibitors used in research, the full toxicological and environmental impact of this compound may not be completely understood. Therefore, it must be handled and disposed of as hazardous chemical waste.

Key Disposal Considerations

The disposal of this compound, and other similar chemical reagents, is governed by federal, state, and local regulations. The primary goal is to prevent the release of potentially harmful substances into the environment and to ensure the safety of all personnel.

Aspect Guideline Rationale
Waste Classification Hazardous Chemical WasteDue to its bioactive nature and unknown long-term environmental effects, this compound should be treated as hazardous.
Segregation Segregate from other waste streams.Avoids accidental reactions and ensures proper disposal routing. Do not mix with non-hazardous or biological waste.
Containerization Use a designated, properly labeled, and sealed hazardous waste container.Prevents spills, leaks, and exposure. The container must be compatible with the chemical.
Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.Ensures proper identification and handling by EHS and waste disposal vendors.
Storage Store in a designated satellite accumulation area within the laboratory.Secure and controlled storage minimizes the risk of accidents.
Disposal Method Professional hazardous waste disposal service.Ensures compliant and environmentally sound disposal, typically through incineration at a licensed facility.
Spill Management Follow established laboratory protocols for chemical spills. Use appropriate personal protective equipment (PPE), contain the spill, and clean with a suitable absorbent material. Dispose of all contaminated materials as hazardous waste.Protects personnel and the environment from accidental release.

The JAK-STAT Signaling Pathway

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway. Understanding this pathway is crucial for researchers working with this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:p1 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 2. Activation STAT1 STAT Receptor:p2->STAT1 4. Recruitment & Phosphorylation STAT2 STAT Receptor:p2->STAT2 4. Recruitment & Phosphorylation JAK1->Receptor:p2 3. Phosphorylation JAK2->Receptor:p2 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Jak_IN_31 This compound Jak_IN_31->JAK1 Inhibition Jak_IN_31->JAK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Step-by-Step Disposal Workflow

The following diagram illustrates the general operational workflow for the disposal of this compound and other hazardous chemical waste in a laboratory setting.

Disposal_Workflow Start Generation of this compound Waste Segregate Segregate as Hazardous Chemical Waste Start->Segregate Containerize Place in a Designated, Compatible Waste Container Segregate->Containerize Label Label Container with 'Hazardous Waste' & Chemical Name Containerize->Label Store Store in Satellite Accumulation Area Label->Store Request Request Waste Pickup from Institutional EHS Store->Request Pickup EHS or Licensed Vendor Picks Up Waste Request->Pickup Transport Transport to a Licensed Waste Disposal Facility Pickup->Transport Dispose Final Disposal (e.g., Incineration) Transport->Dispose End Disposal Complete Dispose->End

Essential Safety and Logistical Information for Handling Jak-IN-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of Jak-IN-31, a potent Janus kinase (JAK) inhibitor. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Compound Information and Properties

This compound is a potent inhibitor of JAK2, also showing inhibitory activity against JAK1 and TYK2.[1] Its specific activity necessitates careful handling to avoid unintended biological effects.

PropertyValueReference
Chemical Name 1-[5-methyl-2-[(3-methyl-5-isothiazolyl)amino]-4-pyrimidinyl]-3-(4-methyl-1-piperazinyl)-3-azetidineacetonitrile[1]
CAS Number 2891469-99-9[1][2]
Molecular Formula C₁₉H₂₆N₈S[1]
Molecular Weight 398.5 g/mol [1]
Appearance A solid[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): Slightly soluble[1]

Hazard Identification and Safety Precautions

As a potent kinase inhibitor, this compound should be handled with caution. The toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it is crucial to treat it as a potentially hazardous substance.

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE.

Body AreaRequired PPESpecifications
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination.
Eyes Safety Goggles or Face ShieldProvide complete protection from splashes. A face shield should be worn when there is a significant risk of splashing.
Body Laboratory CoatA buttoned, full-length laboratory coat is required. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Fume Hood or RespiratorAll handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood. For procedures outside of a fume hood with a risk of aerosolization, a NIOSH-approved respirator is necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for minimizing exposure and ensuring safe handling of this compound.

Preparation and Weighing of Solid Compound
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Tare a pre-labeled, sealed container. Carefully transfer the desired amount of this compound to the container using a clean spatula.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • Solvent Addition: In the chemical fume hood, add the desired solvent to the sealed container containing the pre-weighed this compound.

  • Dissolution: Cap the container securely and mix by vortexing or sonicating until the compound is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., gloves, bench paper, pipette tips, vials) in a dedicated, clearly labeled hazardous waste bag within the fume hood.
Liquid Waste Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
Sharps Waste Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.[4][5][6][7]

Materials
  • Purified target kinase (e.g., JAK2)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • Substrate peptide

  • ATP

  • This compound stock solution (in DMSO)

  • 384-well plates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure
  • Compound Dilution: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Addition: Add the purified target kinase to each well.

  • Initiation of Reaction: Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, ATP add_kinase Add Kinase prep_reagents->add_kinase add_compound->add_kinase start_reaction Add Substrate/ATP add_kinase->start_reaction incubation Incubate start_reaction->incubation detection Detect Kinase Activity incubation->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Mechanism of Action: JAK-STAT Signaling Pathway

This compound exerts its effects by inhibiting Janus kinases, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and immune responses.[8]

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation gene_transcription Gene Transcription dna->gene_transcription 6. Transcription Regulation jak_in_31 This compound jak_in_31->jak Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.